Ethyl 3-phenylglycidate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 3-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAKLPNAAZVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20394 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025886 | |
| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20394 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5175 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl 3-phenylglycidate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
509 to 518 °F at 760 mmHg (NTP, 1992) | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20394 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992), 100 °C | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20394 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol) | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20394 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl 3-phenylglycidate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125 | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20394 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl 3-phenylglycidate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
COLORLESS TO PALE-YELLOW LIQUID | |
CAS No. |
121-39-1, 54276-44-7 | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20394 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-phenylglycidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-phenylglycidate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-phenyloxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-PHENYLGLYCIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVS520ZWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl phenylglycidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
less than 32 °F (NTP, 1992) | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20394 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Ethyl 3-phenylglycidate chemical properties and structure
An In-depth Technical Guide to Ethyl 3-Phenylglycidate: Structure, Properties, Synthesis, and Applications
Introduction
This compound, often referred to by the common name "strawberry aldehyde," is a high-value aromatic compound characterized by its potent and sweet strawberry-like aroma.[1][2] Beyond its significant role in the flavor and fragrance industries, this molecule serves as a versatile and critical intermediate in advanced organic synthesis.[3] Structurally, it is an α,β-epoxy ester, a class of compounds also known as glycidic esters.[4][5] This unique combination of an ester and a reactive epoxide ring within a single molecular framework makes this compound a valuable building block for constructing more complex molecules, particularly chiral compounds for the pharmaceutical sector.[3][6] This guide provides a comprehensive technical overview of its chemical properties, stereochemistry, primary synthetic routes with mechanistic insights, and key industrial applications, tailored for researchers and professionals in chemical and drug development.
Chemical Identity and Physicochemical Properties
This compound is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents.[1][5][7] Its identity is well-defined by its chemical formula, CAS registry number, and other standard identifiers. The key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 3-phenyloxirane-2-carboxylate | [1] |
| Synonyms | Ethyl phenylglycidate, 3-Phenylglycidic acid ethyl ester | [1][3] |
| CAS Number | 121-39-1 | [7][8] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][8] |
| Molecular Weight | 192.21 g/mol | [1][3] |
| FEMA Number | 2454 | [1][9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][3][4] |
| Odor | Strong, fruity, suggestive of strawberry | [1][4] |
| Boiling Point | 96 °C at 0.5 mmHg | [4][5] |
| Density | 1.102 g/mL at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.516 - 1.521 | [3][4] |
| Solubility | Slightly soluble in water; soluble in alcohol | [4][7] |
| Stability | Stable under recommended storage conditions. Combustible. | [4][5] |
Molecular Structure and Stereochemistry
The structure of this compound features a three-membered epoxide ring (oxirane) substituted with both a phenyl group and an ethyl carboxylate group. The presence of two adjacent chiral centers at the C2 and C3 positions of the oxirane ring means the molecule can exist as a mixture of cis and trans diastereomers, with each diastereomer being a pair of enantiomers.[2][10]
Commercially available this compound is typically sold as a mixture of cis and trans isomers.[10] However, the stereochemical purity is of paramount importance in pharmaceutical synthesis, where specific enantiomers are required for biological activity. For instance, the (2R,3S)-EPG enantiomer is a crucial chiral building block for synthesizing the C-13 side chain of the potent anticancer drug Taxol and for the norepinephrine reuptake inhibitor, Reboxetine.[6] The synthesis of these enantiopure forms often relies on asymmetric synthesis or the enzymatic resolution of the racemic mixture.[6][11]
Synthesis and Mechanistic Insights: The Darzens Condensation
The most common and historically significant method for synthesizing this compound is the Darzens Glycidic Ester Condensation .[4][12] This reaction involves the condensation of an aldehyde (benzaldehyde) with an α-haloester (ethyl chloroacetate) in the presence of a strong base to form the corresponding α,β-epoxy ester.[13]
Causality in Experimental Design:
-
Choice of Base: A strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or sodium amide (NaNH₂) is required. Its primary role is to deprotonate the α-carbon of the ethyl chloroacetate, which is acidic due to the electron-withdrawing effects of both the chlorine atom and the adjacent ester carbonyl group. Using the corresponding alkoxide base (ethoxide for an ethyl ester) is a critical choice to prevent transesterification, a potential side reaction that would compromise product purity.[13]
-
Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-15 °C).[14][15] This is to control the exothermicity of the reaction and to manage the stability of the intermediate enolate, thereby minimizing side reactions and improving the yield of the desired glycidic ester. Anhydrous solvents like ether or benzene are used to prevent the base from being quenched by water.[14]
Reaction Mechanism
The mechanism proceeds through three key steps, as illustrated below.
Caption: Mechanism of the Darzens Condensation.
Experimental Protocol: Laboratory Synthesis
The following protocol is a representative procedure for the synthesis of this compound.
-
Preparation of Base: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of sodium ethoxide by reacting sodium metal with absolute ethanol. Alternatively, use commercially available sodium ethoxide in a dry, non-protic solvent like toluene.[15][16]
-
Reaction Setup: Cool the flask containing the base suspension to 10-15 °C using an ice bath.[16]
-
Addition of Reactants: Prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq). Add this mixture dropwise to the stirred base suspension over 30-40 minutes, ensuring the internal temperature does not exceed 15 °C.[14][16]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.[16]
-
Workup: Pour the reaction mixture into ice-cold water.[14][17] Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether or benzene). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove any residual base or salts. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.[14]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[17]
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the high reactivity of the epoxide ring.[4][18] This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be controlled to form a variety of valuable derivatives.
-
Nucleophilic Ring-Opening: The epoxide can be opened by a wide range of nucleophiles, including water (hydrolysis), alcohols, amines, and azide ions.[6] This reactivity is foundational to its use as an intermediate, for example, in the synthesis of the Taxol side chain, where the epoxide is opened with an azide nucleophile.[6]
-
Rearrangement to Carbonyls: Following hydrolysis of the ester group to the corresponding glycidic acid, the molecule can undergo decarboxylation. This process is often accompanied by a rearrangement that opens the epoxide ring to form a new, higher-order aldehyde or ketone, providing a two-carbon homologation of the original carbonyl compound.[12][19]
The overall workflow from synthesis to application highlights its central role as a chemical intermediate.
Caption: General workflow for the synthesis and application of this compound.
Applications in Industry and Research
This compound's applications are diverse, spanning multiple industries.
-
Flavor and Fragrance Industry: This is its most well-known application. It is widely used as a flavoring agent in food products like candies, desserts, and beverages to impart a sweet, strawberry-like character.[2][3] It is recognized as safe for this purpose by regulatory bodies and holds FEMA GRAS status (No. 2454).[1][9] In perfumery, it adds a lasting fruity note to fragrances for personal care products and candles.[2]
-
Pharmaceutical Development: Its role as a chiral precursor is critical. The ability to synthesize specific stereoisomers allows for the construction of complex, biologically active molecules. Its use in the synthesis of Taxol, diltiazem, and reboxetine underscores its importance to the pharmaceutical industry.[3][6]
-
Other Research Areas: The compound is also explored in the synthesis of agrochemicals like pesticides and herbicides, and in polymer chemistry to create specialty polymers with enhanced properties.[3]
Spectroscopic Characterization (Expected Signatures)
While actual spectra should be run for confirmation, the structure of this compound allows for the prediction of key spectroscopic features essential for its characterization.[20][21]
-
¹H NMR:
-
Ethyl Group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).
-
Epoxide Protons: Two doublets in the range of 3.5-4.5 ppm (2H, C2-H and C3-H). The exact chemical shifts and coupling constants (J-values) would differ significantly between the cis and trans isomers.
-
Aromatic Protons: A multiplet in the 7.2-7.4 ppm region (5H) corresponding to the phenyl ring.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 168-172 ppm.
-
Epoxide Carbons: Two signals in the 55-65 ppm range.
-
Aromatic Carbons: Multiple signals between 125-140 ppm.
-
Ethyl Group: Signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ (ester carbonyl).
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the ester and epoxide C-O bonds.
-
Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretch: Signals just above and below 3000 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), or rearrangements involving the epoxide and phenyl rings.[22]
-
Safety and Handling
This compound is considered a hazardous substance that requires careful handling.
-
Hazards: It may cause an allergic skin reaction (H317).[10] It is also advised to avoid ingestion and inhalation.[10][23]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10][23] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
-
Storage and Incompatibilities: Store in a tightly closed container in a cool, refrigerated place.[23] The material is incompatible with strong oxidizing agents and is sensitive to moisture.[5][23]
Conclusion
This compound is a molecule of significant dual utility. Its pleasant aromatic properties have cemented its place in the flavor and fragrance industry, while its unique chemical structure provides a powerful and versatile platform for synthetic chemists. A thorough understanding of its properties, stereochemistry, and the nuances of its synthesis via the Darzens condensation is essential for leveraging its full potential in both industrial and research settings, particularly in the ongoing development of complex pharmaceutical agents.
References
- 1. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 121-39-1 [m.chemicalbook.com]
- 5. This compound | 121-39-1 [chemicalbook.com]
- 6. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]
- 7. CAS 121-39-1: this compound | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. femaflavor.org [femaflavor.org]
- 10. fishersci.nl [fishersci.nl]
- 11. Epoxide hydrolase-catalyzed resolution of this compound using whole cells of Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. ETHYL-3-PHENYLGLYCIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. Darzens Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. lehigh.edu [lehigh.edu]
- 22. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]
- 23. fishersci.com [fishersci.com]
Introduction: A Tale of Two Chemists and the Birth of a Name Reaction
An In-Depth Technical Guide to the Darzens Condensation Reaction: From Discovery to Modern Synthetic Applications
In the landscape of organic synthesis, few reactions offer such a direct and elegant route to α,β-epoxy esters as the Darzens condensation. This reaction, a cornerstone in the formation of carbon-carbon bonds and the construction of epoxide rings, is fundamental to the synthesis of complex molecules in the pharmaceutical and fragrance industries. While the reaction is named after the French chemist Auguste Georges Darzens, who extensively studied and popularized it beginning in 1904, the historical record points to an earlier discovery.[1][2] The first synthesis of a glycidic ester was, in fact, reported by the German chemist Emil Erlenmeyer Jr. in 1892, who condensed benzaldehyde with ethyl chloroacetate using sodium metal.[1][2]
Darzens, however, was the one to recognize the reaction's broader scope and generalize its application, publishing his findings in a series of papers in the French journal Comptes Rendus starting in 1904.[3][4] His work established the reaction as a reliable synthetic tool, one that proceeds by the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[3] This guide provides a comprehensive overview of the Darzens condensation, from its historical roots and mechanistic intricacies to its evolution into a sophisticated tool for modern asymmetric synthesis.
The Core Mechanism: A Stepwise Path to Epoxidation
From a modern perspective, the mechanism of the Darzens condensation is well-understood and proceeds through two principal stages: a base-mediated aldol-type addition followed by an intramolecular nucleophilic substitution. The elegance of the reaction lies in its ability to form a C-C bond and an epoxide ring in a single synthetic operation.[5]
-
Enolate Formation : The reaction is initiated by a base, which abstracts an acidic α-proton from the α-haloester. This deprotonation is facilitated by the electron-withdrawing nature of the ester group, which stabilizes the resulting carbanion via resonance, forming an enolate.[6]
-
Nucleophilic Attack : The resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step is analogous to an aldol addition and forms a new carbon-carbon bond, yielding a tetrahedral intermediate known as a halohydrin alkoxide.[6]
-
Intramolecular Ring Closure : The negatively charged oxygen of the halohydrin intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the halogen in an intramolecular SN2 reaction. The halide is displaced as a leaving group, resulting in the formation of the three-membered α,β-epoxy ester, or glycidic ester.[6]
Caption: The reaction pathway of the Darzens condensation.
Causality in Experimental Choices: The Role of the Base
The choice of base is critical and must be carefully considered to avoid undesirable side reactions. Any sufficiently strong base can initiate the reaction. However, when the substrate is an ester, it is common practice to use an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester).[6] This choice is a self-validating system to prevent transesterification, a potential side reaction where the alkoxide base could act as a nucleophile and exchange with the ester's alkoxy group, leading to a mixture of products. Strong, non-nucleophilic bases like sodium amide (NaNH₂) are also frequently used.[7]
Stereochemical Considerations
The initial nucleophilic attack on the carbonyl group creates two new stereocenters, leading to the formation of diastereomeric halohydrin intermediates (syn and anti). The subsequent intramolecular SN2 reaction proceeds with inversion of stereochemistry at the carbon bearing the halogen. Consequently, the stereochemical outcome of the reaction—the ratio of cis to trans epoxides—is determined by the stereoselectivity of the initial aldol addition and the relative rates of cyclization of the diastereomeric halohydrins.[6]
Under kinetically controlled conditions, the ratio of products reflects the faster-forming halohydrin intermediate. However, because the initial addition can be reversible, epimerization of the halohydrin intermediate can occur under basic conditions. If this equilibrium is established before ring closure, the reaction becomes thermodynamically controlled, favoring the formation of the more stable trans epoxide product.
Evolution and Modern Applications in Drug Development
For much of its history, the Darzens reaction was primarily used for homologation—a process of extending a carbon chain—where the resulting glycidic ester is hydrolyzed and decarboxylated to form an aldehyde or ketone with one additional carbon atom.[4] A classic industrial application of this principle was in the commercial synthesis of Vitamin A.
The true evolution of the Darzens condensation lies in the development of asymmetric variants, which provide enantioselective control over the formation of the epoxide stereocenters. This has made the reaction a powerful tool in modern organic synthesis, particularly for the construction of chiral building blocks for pharmaceuticals. Catalytic asymmetric Darzens reactions are now used to synthesize key intermediates for bioactive natural products and pharmaceutical agents.[8] For example, this methodology has been applied to prepare chiral building blocks for the synthesis of the side chain of the anti-cancer drug Taxol and the enzyme inhibitor (-)-bestatin.
Modern approaches often employ chiral catalysts to induce enantioselectivity:
-
Phase-Transfer Catalysts (PTCs): Chiral quaternary ammonium salts, often derived from cinchona alkaloids, have been shown to effectively catalyze highly enantioselective Darzens reactions of α-chloro ketones with aldehydes, producing optically active epoxides with excellent enantiomeric excesses (ee).[9]
-
Organocatalysts: Proline-based chiral organocatalysts have been developed to catalyze the asymmetric Darzens reaction between α-chloroketones and various aldehydes, yielding chiral epoxides in high yields (up to 97%) and outstanding ee's (up to 99%) under mild conditions.[5]
-
Chiral Lewis Acids and Metal Complexes: Chiral metal complexes, such as those involving cobalt, can also catalyze the asymmetric Darzens condensation, allowing for control over both relative and absolute stereochemistry.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a classic and a modern Darzens condensation, illustrating the practical evolution of the reaction.
Classic Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate
This procedure is adapted from a published method for the synthesis of a key intermediate for the calcium channel blocker Diltiazem.[10]
Caption: Workflow for a classic Darzens condensation protocol.
Methodology:
-
Prepare Base: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium methoxide by cautiously adding 5.1 g (0.22 gram-atoms) of sodium metal to 90 mL of anhydrous methanol.
-
Reaction Setup: Once the sodium has completely reacted, chill the resulting solution to -10°C in an ice-salt bath.
-
Addition of Reactants: Prepare a solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate. Add this solution dropwise to the vigorously stirred sodium methoxide solution over a period of 3 hours, maintaining the temperature at -10°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at -5°C for an additional 2 hours, followed by stirring at room temperature for 3 hours.
-
Workup: Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.
-
Isolation: Collect the precipitated white solid by filtration, wash with cold water, and dry in a desiccator. The crude product yield is approximately 23 g (75%).
-
Purification: Recrystallize the crude solid from methanol to obtain the pure methyl 3-(4-methoxyphenyl)glycidate.[10]
Modern Protocol: Asymmetric Darzens Reaction of an α-Chloro Ketone and an Aldehyde
This protocol is representative of a modern, enantioselective Darzens reaction using a chiral phase-transfer catalyst. The data is based on published results.[9]
Methodology:
-
Reaction Setup: To a vial, add 2-chloro-1-(4-chlorophenyl)ethan-1-one (0.2 mmol, 1.0 equiv.), the chiral phase-transfer catalyst (a 6'-OH cinchonium salt, 0.02 mmol, 0.1 equiv.), and solid potassium hydroxide (KOH, 0.8 mmol, 4.0 equiv.).
-
Solvent and Aldehyde Addition: Add dichloromethane (CH₂Cl₂, 1.0 mL) followed by 4-chlorobenzaldehyde (0.3 mmol, 1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the resulting chiral epoxide by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Overview
The following table summarizes and contrasts the outcomes of classic versus modern catalytic asymmetric Darzens reactions, highlighting the significant advancements in stereocontrol.
| Entry | Aldehyde | α-Halo Carbonyl | Base / Catalyst | Solvent | Temp. | Yield | Stereoselectivity |
| 1 | Benzaldehyde | Ethyl Chloroacetate | Sodium Ethoxide (Stoichiometric) | Ether | 0°C-RT | Good | Mixture of cis/trans isomers |
| 2 | p-Anisaldehyde | Methyl Chloroacetate | Sodium Methoxide (Stoichiometric) | Methanol | -10°C | 75% | Diastereomeric mixture |
| 3 | 4-Chlorobenzaldehyde | 2-Chloro-1-(4-chlorophenyl)ethanone | 10 mol% Chiral PTC / KOH | CH₂Cl₂ | 0°C | 91% | >95:5 dr (trans), 96% ee |
| 4 | 2-Naphthaldehyde | 2-Chloro-1-(4-chlorophenyl)ethanone | 10 mol% Chiral PTC / KOH | CH₂Cl₂ | 0°C | 90% | >95:5 dr (trans), 97% ee |
| Data for entries 1 and 2 are qualitative/representative of classic procedures.[10][11] Data for entries 3 and 4 are from a modern asymmetric protocol.[9] |
Conclusion
From its initial discovery in the late 19th century to its modern catalytic and asymmetric variants, the Darzens condensation has remained a reaction of profound importance in organic synthesis. Its ability to efficiently construct α,β-epoxy esters from simple carbonyl precursors provides a powerful platform for molecular construction. For researchers, scientists, and drug development professionals, a deep understanding of its mechanism, stereochemical nuances, and the evolution of its protocols is essential for leveraging its full synthetic potential. The continued development of highly enantioselective catalytic systems ensures that the Darzens reaction will remain a vital and enabling tool in the creation of complex chiral molecules for years to come.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. sciencemadness.org [sciencemadness.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Darzens Condensation [drugfuture.com]
- 5. A highly enantioselective asymmetric Darzens reaction catalysed by proline based efficient organocatalysts for the synthesis of di- and tri-substituted epoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Darzens Reaction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 3-Phenylglycidate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenylglycidate, a versatile organic compound, holds a significant position in both industrial and research settings. Characterized by its unique epoxide and ester functional groups, this molecule serves as a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its distinct aromatic properties also make it a valuable component in the formulation of fragrances and flavors.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, key properties, and diverse applications, tailored for professionals in the fields of chemistry and drug development.
Nomenclature: Unambiguous Identification
For clarity in scientific communication, it is crucial to establish the precise chemical identity of this compound.
IUPAC Name: The systematically assigned and internationally recognized name for this compound is ethyl 3-phenyloxirane-2-carboxylate .[2]
Synonyms: In literature and commercial contexts, this compound is also known by several other names, including:
-
3-Phenylglycidic acid ethyl ester[1]
-
Ethyl 3-phenyloxiranecarboxylate[1]
-
Ethyl phenylglycidate[2]
-
Oxiranecarboxylic acid, 3-phenyl-, ethyl ester[2]
-
ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE[2]
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and the design of synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1][3] |
| Odor | Strong, fruity, suggestive of strawberry | [2][3] |
| Boiling Point | 96 °C at 0.5 mmHg | [3][4] |
| Density | 1.102 - 1.123 g/mL at 25 °C | [1][3][4] |
| Refractive Index | 1.516 - 1.521 at 20 °C | [1] |
| Solubility | Slightly soluble in water | [3][4] |
| CAS Number | 121-39-1 | [1] |
Synthesis of this compound via the Darzens Condensation
The most prominent and efficient method for the synthesis of this compound is the Darzens condensation , also known as the glycidic ester condensation.[5] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[5]
Mechanistic Insight
The Darzens condensation is a powerful tool in organic synthesis as it forms a carbon-carbon bond and an epoxide ring in a single reaction. The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base abstracts a proton from the α-carbon of the ethyl chloroacetate, forming a reactive enolate. The choice of a strong base is critical to ensure complete deprotonation and initiate the reaction. Sodium ethoxide or sodium amide are commonly employed for this purpose.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This step is analogous to an aldol addition and forms an alkoxide intermediate.
-
Intramolecular Nucleophilic Substitution (SN2): The negatively charged oxygen of the alkoxide intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of the epoxide ring.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a laboratory-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution)
-
Absolute ethanol
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
-
Water
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling in an ice bath.
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde and ethyl chloroacetate in a suitable solvent like absolute ethanol.
-
Condensation Reaction: Cool the benzaldehyde and ethyl chloroacetate mixture in an ice bath. Slowly add the prepared sodium ethoxide solution dropwise to the mixture while maintaining the temperature between 10-15°C.[6] The addition rate should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to quench the reaction.[6]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether.[6] Repeat the extraction process to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[6]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to obtain pure this compound.[6]
Applications of this compound
The unique chemical structure of this compound makes it a valuable compound in several industries.
Flavor and Fragrance Industry
This compound is widely used as a fragrance and flavoring agent due to its characteristic sweet, fruity, strawberry-like aroma.[3][4] It is a key component in the formulation of perfumes, soaps, and other personal care products. In the food industry, it is used as an artificial strawberry flavoring in a variety of products including candies, baked goods, ice cream, and beverages.[2]
Pharmaceutical Synthesis
This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals.[1][7] Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Notably, optically pure forms of this compound are key building blocks in the synthesis of:
-
The C-13 side chain of the anticancer drug Taxol .[7]
-
The antidepressant drug Reboxetine , a norepinephrine reuptake inhibitor.[7]
-
The nootropic drug Clausenamide .[7]
Caption: Major applications of this compound.
Agrochemical and Polymer Industries
This compound is also explored in the development of agrochemicals, such as pesticides and herbicides.[1] In polymer chemistry, it is used in the production of specialty polymers, contributing to materials with enhanced properties.[1]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[3][4] It is incompatible with strong oxidizing agents.[3][4] It is recommended to wear protective gloves and eye protection when handling this chemical.[8][9] In case of skin contact, wash the affected area with plenty of soap and water.[8][10] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][10]
Conclusion
This compound is a compound of significant industrial and academic interest. Its straightforward synthesis via the Darzens condensation, coupled with its versatile reactivity, makes it an invaluable building block in organic synthesis. From enhancing the sensory experience of consumer products to enabling the synthesis of life-saving pharmaceuticals, the applications of this compound are both broad and impactful. This guide has provided a comprehensive technical overview to support researchers and professionals in leveraging the full potential of this important molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 121-39-1 [chemicalbook.com]
- 4. This compound CAS#: 121-39-1 [m.chemicalbook.com]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]
- 8. fishersci.nl [fishersci.nl]
- 9. Ethyl Methylphenylglycidate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activity of Phenylglycidate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylglycidate derivatives represent a class of organic compounds with significant potential in medicinal chemistry. Characterized by a core phenyl ring and a glycidate functional group, these molecules are structurally related to a variety of biologically active compounds. While direct research into the therapeutic applications of phenylglycidate derivatives is an emerging field, the well-documented activities of structurally analogous compounds, such as phenylglycine and phenylacetamide derivatives, provide a strong impetus for their investigation. This guide explores the prospective biological activities of phenylglycidate derivatives, focusing on their potential as anticonvulsant, antimicrobial, and anticancer agents. We will delve into the established mechanisms of action of related compounds, provide detailed experimental protocols for the evaluation of these activities, and discuss the critical structure-activity relationships that may guide future drug discovery efforts. This document serves as a comprehensive resource for researchers aiming to unlock the therapeutic potential of this promising class of molecules.
Introduction to Phenylglycidate Derivatives
Phenylglycidate derivatives are esters or amides of 2,3-epoxy-3-phenylpropanoic acid. The epoxide ring, a highly strained three-membered heterocycle, is a key feature that imparts significant chemical reactivity, making these compounds versatile intermediates in organic synthesis.[1] This reactivity also suggests a high potential for interaction with biological macromolecules, forming the basis for their prospective pharmacological activities. The core structure, featuring a phenyl ring directly attached to the epoxide, is a common motif in many known therapeutic agents. This guide will focus on three primary areas of potential biological activity: anticonvulsant, antimicrobial, and anticancer effects, drawing parallels from structurally related compounds to inform the rational design and evaluation of novel phenylglycidate derivatives.
Anticonvulsant Potential of Phenylglycidate Derivatives
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[2] Several classes of compounds structurally related to phenylglycidates, such as hydantoins and phenylacetamides, are known to possess significant anticonvulsant properties.[3][4]
Postulated Mechanism of Action
The primary mechanism of action for many existing AEDs involves the modulation of voltage-gated sodium channels.[5][6] These channels are crucial for the initiation and propagation of action potentials in neurons.[7] By binding to the inactivated state of these channels, AEDs can reduce the repetitive firing of neurons that is characteristic of seizures.[8] It is hypothesized that phenylglycidate derivatives, particularly those with an amide linkage (phenylglycidamides), may adopt a conformation that allows them to interact with the same binding sites on voltage-gated sodium channels as established drugs like phenytoin.
Diagram 1: Postulated Mechanism of Anticonvulsant Activity
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conotoxins Targeting Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
An In-depth Technical Guide to the Thermochemical Properties of Ethyl 3-Phenylglycidate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the thermochemical properties of ethyl 3-phenylglycidate (also known as "strawberry aldehyde"), a key intermediate in pharmaceuticals, agrochemicals, and the flavor and fragrance industry.[1][2] While direct experimental thermochemical data for this specific compound is limited in publicly accessible literature, this document synthesizes foundational principles, outlines robust experimental methodologies for its determination, and presents available computational data to offer a thorough understanding for research and development applications.
Introduction: The Significance of Thermochemical Data
Thermochemical properties, such as the enthalpy of formation, combustion, and vaporization, are critical parameters in process chemistry, safety assessment, and molecular modeling. For a reactive molecule like this compound, which contains a strained epoxide ring, this data is paramount for:
-
Reaction Calorimetry and Hazard Analysis: Predicting the heat evolution during synthesis or subsequent reactions is essential for safe process scale-up.[3] Epoxides are known for their high reactivity and potential for violent polymerization, making a thorough understanding of their energetic profile non-negotiable.[4][5]
-
Computational Chemistry and Drug Design: Accurate enthalpies of formation are fundamental for validating and parameterizing computational models used to predict reaction pathways, transition states, and binding affinities in drug discovery.
-
Physical and Chemical Stability Assessment: Understanding the energetics of decomposition and phase change is crucial for determining storage conditions and shelf-life.
Physicochemical and Spectroscopic Properties
While extensive thermochemical data is scarce, the fundamental physicochemical properties of this compound have been well-characterized.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1][6] |
| Molecular Weight | 192.21 g/mol | [1][6] |
| Appearance | Colorless to slightly yellow liquid | [1][6] |
| Odor | Strong, fruity, strawberry-like | [5][7] |
| Boiling Point | 96 °C at 0.5 mmHg | [7][8] |
| Density | 1.102 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.518 | [7][8] |
Synthesis of this compound: The Darzens Condensation
The most common and efficient method for synthesizing this compound is the Darzens condensation reaction.[9] This involves the reaction of benzaldehyde with ethyl chloroacetate in the presence of a strong base.
Experimental Protocol: Darzens Condensation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of sodium ethoxide in absolute ethanol.
-
Reaction Mixture: Cool the flask to 0-5 °C in an ice bath. A mixture of freshly distilled benzaldehyde and ethyl chloroacetate is then added dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Workup: The reaction is quenched by the slow addition of cold water. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[10][11]
Caption: Workflow for the synthesis of this compound via Darzens condensation.
Experimental Determination of Thermochemical Properties
To obtain reliable thermochemical data, a suite of calorimetric and analytical techniques must be employed. The following sections detail the standard experimental protocols that would be applied to this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. It is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of purified this compound is placed in a crucible within a high-pressure stainless steel vessel (the "bomb").
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to 30 atm).
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored with high precision as a function of time until the system reaches a final, stable temperature.
-
Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid).[12] Corrections are applied for the heat of ignition and the formation of nitric and sulfuric acids (if applicable).
-
Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound (C₁₁H₁₂O₃).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]
- 3. Calorimetric study of peroxycarboxylic ester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETHYL-3-PHENYLGLYCIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound CAS#: 121-39-1 [m.chemicalbook.com]
- 6. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 121-39-1 [chemicalbook.com]
- 8. 3-苯基环氧乙烷甲酸乙酯 mixture of cis and trans, 92% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain | MDPI [mdpi.com]
- 12. wexlergroup.github.io [wexlergroup.github.io]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Darzens Synthesis of Ethyl 3-Phenylglycidate
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 3-phenylglycidate, a key intermediate in the synthesis of various commercially significant compounds, including pharmaceuticals and fragrances.[1][2] The protocol details the Darzens glycidic ester condensation of benzaldehyde and ethyl chloroacetate using sodium ethoxide as a base.[3][4][5] This application note is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and critical safety considerations.
Introduction
The Darzens reaction, also known as the Darzens condensation or glycidic ester condensation, is a cornerstone of organic synthesis for the formation of α,β-epoxy esters (glycidic esters).[6][7] Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of a base.[6][7] The resulting glycidic esters are versatile intermediates that can be further transformed into aldehydes, ketones, and other valuable molecules.[4][5]
This compound, the target of this protocol, is a significant compound with applications in the fragrance industry for its fruity, strawberry-like aroma and as a precursor in the synthesis of pharmacologically active molecules.[1][2][8] This guide provides a robust and reproducible protocol for its synthesis, grounded in established chemical principles.
Reaction Mechanism
The Darzens condensation proceeds through a well-understood, multi-step mechanism. The key steps are illustrated below and involve the formation of an enolate, nucleophilic attack on the carbonyl carbon, and subsequent intramolecular nucleophilic substitution.[7][9]
Mechanistic Steps:
-
Enolate Formation: The strong base, sodium ethoxide, deprotonates the α-carbon of ethyl chloroacetate. This acidic proton is readily removed due to the electron-withdrawing effect of both the ester and the halogen, forming a resonance-stabilized enolate.[7]
-
Nucleophilic Addition: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This step is analogous to an aldol addition and results in the formation of a tetrahedral intermediate.[6][7]
-
Intramolecular SN2 Reaction: The alkoxide intermediate then undergoes an intramolecular SN2 reaction. The negatively charged oxygen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the final epoxide ring.[6][9]
Diagram of the Darzens Condensation Mechanism
Caption: Workflow of the Darzens condensation mechanism.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| Benzaldehyde | 10.6 g (0.1 mol) |
| Ethyl chloroacetate | 12.3 g (0.1 mol) |
| Sodium ethoxide | 7.5 g (0.11 mol) |
| Absolute Ethanol | 100 mL |
| Diethyl ether | 150 mL |
| Saturated Sodium Chloride Solution | 100 mL |
| Anhydrous Sodium Sulfate | ~10 g |
| Round-bottom flask | 250 mL, three-necked |
| Dropping funnel | 100 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Vacuum distillation apparatus |
Reaction Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add sodium ethoxide (7.5 g, 0.11 mol) and absolute ethanol (50 mL). Stir the mixture to form a suspension.
-
Addition of Reactants: In the dropping funnel, prepare a mixture of freshly distilled benzaldehyde (10.6 g, 0.1 mol) and ethyl chloroacetate (12.3 g, 0.1 mol).
-
Reaction Initiation: Cool the flask containing the sodium ethoxide suspension in an ice bath to 0-5 °C. Begin to add the benzaldehyde and ethyl chloroacetate mixture dropwise from the dropping funnel over a period of approximately 1 hour, ensuring the temperature of the reaction mixture does not exceed 10 °C.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for an additional 2-3 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][10]
-
Quenching the Reaction: After the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water with stirring.
-
Work-up and Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 50 mL of diethyl ether each.[3]
-
Washing and Drying: Combine the organic extracts and wash them twice with 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[1][3]
-
Solvent Removal: Filter off the anhydrous sodium sulfate and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.[3] Collect the fraction boiling at 148-152 °C at 12 mmHg.[4]
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Sodium Ethoxide: Highly flammable and corrosive. It reacts violently with water. Causes severe skin burns and eye damage.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]
-
Ethyl Chloroacetate: Toxic, flammable, and a lachrymator.[12][13][14][15] Avoid inhalation and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.[12][13]
-
Benzaldehyde: Harmful if swallowed and can cause skin irritation.
-
Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.
Expected Results
The Darzens synthesis of this compound is generally reported to give good yields, typically in the range of 60-70%, depending on the purity of reagents and adherence to the protocol. The final product should be a clear, colorless to pale yellow oil with a characteristic fruity odor.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive sodium ethoxide due to moisture exposure. | Use freshly opened or properly stored sodium ethoxide. Ensure all glassware is oven-dried. |
| Impure reagents. | Use freshly distilled benzaldehyde and ethyl chloroacetate. | |
| Formation of side products | Reaction temperature too high during addition. | Maintain the reaction temperature below 10 °C during the addition of the aldehyde and haloester. |
| Presence of water in the reaction. | Use absolute ethanol and ensure all equipment is dry. | |
| Difficulty in purification | Incomplete reaction. | Monitor the reaction by TLC to ensure completion before work-up. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the Darzens condensation. By following the outlined procedure and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further applications in research and development. The mechanistic insights and troubleshooting guide offer additional support for a successful experimental outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Darzens Glycidic Ester Synthesis [unacademy.com]
- 7. Darzens reaction - Wikipedia [en.wikipedia.org]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. Darzens Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. gelest.com [gelest.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sincerechemical.com [sincerechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: The Strategic Use of Ethyl 3-Phenylglycidate in Pharmaceutical Intermediate Synthesis
Abstract
Ethyl 3-phenylglycidate (EPG), a versatile epoxide-containing ester, serves as a pivotal building block in modern medicinal chemistry. Its strained three-membered ring and adjacent ester functionality provide a unique platform for stereocontrolled transformations, enabling the efficient construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of EPG's synthesis, reactivity, and application, with a focus on its role in the synthesis of critical pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its formation via the Darzens condensation, its strategic ring-opening reactions, and the critical importance of stereocontrol. Detailed, field-proven protocols for the synthesis of the Taxol® C-13 side chain and intermediates for Diltiazem are provided, aimed at researchers, scientists, and drug development professionals.
Introduction: Why this compound?
This compound, and its analogues, are more than just simple organic molecules; they are enabling synthons in the pharmaceutical industry.[1] The value of EPG lies in its inherent reactivity and stereochemical potential. The epoxide, a highly strained ether, is susceptible to nucleophilic attack, leading to a ring-opening reaction that can introduce new functional groups with defined stereochemistry. This property is paramount in drug synthesis, where the precise three-dimensional arrangement of atoms is often directly linked to therapeutic efficacy.
Optically pure EPG is particularly valuable. For instance, the (2R,3S)-enantiomer is a key precursor for the synthesis of the C-13 side chain of Taxol® (Paclitaxel), an indispensable anti-cancer drug whose biological activity is critically dependent on its stereochemistry.[2][3] Furthermore, analogues like (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester are crucial intermediates in the synthesis of the cardiovascular drug Diltiazem.[4] This guide will illuminate the practical chemistry that makes these syntheses possible.
Foundational Synthesis: The Darzens Glycidic Ester Condensation
The most classic and fundamental method for synthesizing glycidic esters, including EPG, is the Darzens condensation.[5] This reaction involves the condensation of a carbonyl compound (in this case, benzaldehyde) with an α-haloester (ethyl chloroacetate) in the presence of a base.[6]
Mechanism Insight: The reaction proceeds via the deprotonation of the α-haloester by a strong base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the halide on the adjacent carbon, closes the ring to form the epoxide.[5] The choice of base and reaction conditions is critical to favor the deprotonation of the α-haloester without promoting self-condensation or other side reactions.
Caption: Figure 1: Mechanism of the Darzens Condensation.
Protocol 2.1: Synthesis of racemic this compound
This protocol is adapted from established Darzens condensation procedures.[6][7][8]
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare in situ)
-
Anhydrous diethyl ether or benzene
-
Ice-water bath
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Base Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, prepare a suspension of sodium ethoxide in anhydrous diethyl ether.
-
Reaction Setup: Cool the suspension in an ice-water bath to 0-10 °C.
-
Addition of Reactants: Prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.0-1.2 eq). Add this mixture dropwise to the stirred base suspension over 1-2 hours, ensuring the internal temperature remains below 15 °C.
-
Scientist's Note: Slow, controlled addition is key to managing the exothermic reaction and preventing side-product formation.
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The mixture will typically develop a reddish color.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, a pale yellow oil, can be purified by vacuum distillation to yield this compound.[11]
Application in Taxol® Side Chain Synthesis
The antineoplastic agent Taxol® (Paclitaxel) features a complex C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, which is essential for its potent anti-tumor activity.[2][12] The chemoenzymatic synthesis of this side chain is a highly efficient and stereoselective process that hinges on the use of enantiopure (2R,3S)-ethyl 3-phenylglycidate as the starting material.[2]
Chiral Resolution: Accessing (2R,3S)-EPG
While several methods exist for obtaining chiral EPG, bioresolution using whole-cell biocatalysts containing epoxide hydrolases (EHs) has emerged as a highly effective strategy.[4] This process exploits the ability of enzymes to selectively hydrolyze one enantiomer of a racemic mixture, leaving the desired enantiomer untouched and in high enantiomeric excess.
A study by Zheng et al. (2014) identified a strain of Galactomyces geotrichum ZJUTZQ200 that resolves racemic EPG to afford (2R,3S)-EPG with >99% enantiomeric excess (e.e.).[2]
| Parameter | Optimized Condition | Result | Reference |
| Biocatalyst | G. geotrichum ZJUTZQ200 whole cells | High enantioselectivity | [2] |
| Buffer | 100 mM KPB (Potassium Phosphate Buffer) | Optimal pH 7.2 | [4][13] |
| Co-solvent | DMSO | Improves substrate solubility | [4] |
| Reaction Time | 8 hours | High conversion | [2] |
| Yield of (2R,3S)-EPG | 37.1% | e.e. > 99% | [2] |
Synthetic Strategy: From EPG to the Taxol® Side Chain
The core strategy involves two key steps:
-
Nucleophilic Ring-Opening: The epoxide ring of (2R,3S)-EPG is opened by an azide nucleophile (from sodium azide). This reaction proceeds with high regioselectivity and stereoinversion, installing the required C3-amino precursor and C2-hydroxyl group with the correct (2R,3S) stereochemistry.[2]
-
Reduction and Acylation: The azide is reduced to a primary amine, which is then acylated with a benzoyl group to complete the side chain structure.
Caption: Figure 2: Workflow for Taxol® C-13 Side Chain Synthesis.
Protocol 3.1: Synthesis of (2R,3S)-Ethyl 3-azido-2-hydroxy-3-phenylpropanoate
This protocol is adapted from the work of Zheng et al. (2014) in the synthesis of the Taxol® side chain.[4]
Materials:
-
(2R,3S)-Ethyl 3-phenylglycidate (e.e. > 99%)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (2R,3S)-EPG (1.0 eq) in methanol.
-
Reagent Addition: Add sodium azide (3.0 eq) and ammonium chloride (3.0 eq) to the solution.
-
Scientist's Note: Ammonium chloride acts as a mild proton source to facilitate the ring-opening of the epoxide. Sodium azide is highly toxic and must be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
-
Heating: Stir the reaction mixture at 65 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic phase twice with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The reported yield for this step is approximately 95%.[4]
Application in Diltiazem Synthesis
Diltiazem is a benzothiazepine calcium channel blocker used to treat hypertension and angina.[14] The synthesis of its core structure involves the reaction of an appropriate phenylglycidate derivative with 2-aminothiophenol.[14] While Diltiazem itself requires a methoxy-substituted phenyl ring, the fundamental reaction chemistry is analogous to that of EPG. Specifically, (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester is a key intermediate.[4]
The key step is the nucleophilic attack of the sulfur atom from 2-aminothiophenol on the epoxide ring. This reaction sets the crucial stereochemistry of the resulting 2-hydroxy-3-thioether intermediate, which is then cyclized to form the benzothiazepine core.
Caption: Figure 3: Key Step in Diltiazem Intermediate Synthesis.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN 166), and a lab coat.[9]
-
Handling: Ensure adequate ventilation. Avoid inhalation of vapors and contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[9][10]
-
Stability: The compound is moisture-sensitive.[10] Store in a cool, dry place, preferably in a refrigerator.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[9][15]
-
Spills: For small spills, use absorbent paper to pick up the liquid. Seal contaminated materials in a vapor-tight plastic bag for disposal. Wash the spill area with alcohol followed by soap and water.[15]
Conclusion
This compound and its derivatives are indispensable tools in pharmaceutical synthesis. The ability to leverage the reactivity of the epoxide ring through stereocontrolled ring-opening reactions provides a powerful and efficient pathway to complex chiral molecules. As demonstrated in the syntheses of intermediates for Taxol® and Diltiazem, mastering the chemistry of EPG allows for the strategic and elegant construction of life-saving medicines. The protocols and insights provided herein serve as a practical guide for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.nl [fishersci.nl]
- 10. fishersci.com [fishersci.com]
- 11. prepchem.com [prepchem.com]
- 12. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 15. ETHYL-3-PHENYLGLYCIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Chemoenzymatic synthesis of the Taxol C-13 side chain
Application Note & Protocol
Chemoenzymatic Synthesis of the Taxol® C-13 Side Chain: A Practical Guide to N-Benzoyl-(2R,3S)-3-phenylisoserine Production
Abstract
Paclitaxel (Taxol®) remains a cornerstone of cancer chemotherapy, with its efficacy intrinsically linked to the stereochemistry of its C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[1][2][3] The semisynthetic production of Taxol, which involves coupling this side chain to a more readily available precursor like baccatin III, is a commercially viable and ecologically sustainable alternative to direct extraction from Taxus species.[4][5] This application note provides a detailed protocol for the chemoenzymatic synthesis of the Taxol C-13 side chain, leveraging the high stereoselectivity of lipases to achieve the desired (2R,3S) configuration. This method offers a robust and efficient pathway for producing this critical pharmaceutical intermediate.
Introduction: The Significance of the Taxol C-13 Side Chain
The biological activity of Taxol as a potent antimicrotubule agent is critically dependent on the N-benzoyl-(2R, 3S)-phenylisoserine moiety attached at the C-13 position of the baccatin III core.[1][2] This side chain is essential for the drug's ability to bind to β-tubulin, promoting microtubule assembly and stabilization, which ultimately disrupts cellular division and induces apoptosis in cancer cells.[3][6]
The limited availability of Taxol from its natural source, the Pacific yew tree (Taxus brevifolia), necessitated the development of alternative production methods.[5][7][8] Semisynthesis, which involves attaching a synthetically derived C-13 side chain to the more abundant, renewable precursor baccatin III (often obtained from yew needles), has emerged as the most practical approach.[4][9] A key challenge in this process is the efficient and stereoselective synthesis of the side chain, as only the (2R,3S)-enantiomer confers the desired biological activity.
Chemoenzymatic strategies have proven highly effective in overcoming this stereochemical hurdle.[10] Enzymes, particularly lipases, can exhibit remarkable enantioselectivity, enabling the resolution of racemic mixtures or the direct asymmetric synthesis of chiral intermediates with high optical purity.[11][12] This application note details a well-established chemoenzymatic protocol that employs a lipase-catalyzed kinetic resolution to produce the enantiomerically pure precursor for the Taxol C-13 side chain.
Principle of the Chemoenzymatic Approach
The strategy outlined here involves a lipase-mediated enantioselective transesterification of a racemic ester. Lipases, a class of hydrolases, can function in non-aqueous environments to catalyze esterification and transesterification reactions. Their active sites are chiral, allowing them to preferentially acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, resulting in a kinetic resolution.
In this protocol, a racemic trans-β-phenylglycidic ester is subjected to lipase-catalyzed transesterification. The lipase selectively reacts with one enantiomer, leaving the other, desired enantiomer unreacted and thus enantiomerically enriched. This chiral epoxide then serves as a versatile starting material for the synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine.
The overall workflow can be summarized as follows:
Caption: Overall workflow for the chemoenzymatic synthesis.
Experimental Protocols
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic methyl trans-β-phenylglycidate | ≥98% | Sigma-Aldrich |
| Lipase MAP-10 (from Mucor sp.) | - | Amano Enzyme |
| Hexane | Anhydrous, ≥99% | Sigma-Aldrich |
| Isobutyl alcohol | ≥99.5% | Sigma-Aldrich |
| Sodium azide (NaN₃) | ≥99.5% | Sigma-Aldrich |
| Ammonium chloride (NH₄Cl) | ≥99.5% | Sigma-Aldrich |
| Acetone | ACS Reagent | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Fisher Scientific |
| Benzoyl chloride | 99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Palladium on carbon (Pd/C) | 10% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 N solution | Sigma-Aldrich |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
3.2. Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from the method described by Patel et al.[1]
-
Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve racemic methyl trans-β-phenylglycidate (20 g) in a mixture of hexane (150 mL) and isobutyl alcohol (15 mL).
-
Enzyme Addition: Add Lipase MAP-10 (20 g) to the solution.
-
Incubation: Seal the flask and incubate at 30°C with constant shaking (e.g., 200 rpm) on an orbital shaker.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining substrate. The reaction is typically stopped at approximately 50% conversion to achieve high ee for both the unreacted ester and the transesterified product. This can take 24-48 hours.
-
Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the lipase. Wash the enzyme cake with hexane to recover any residual product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted (+)-methyl trans-β-phenylglycidate and the (-)-isobutyl trans-β-phenylglycidate product. Separate these two esters using column chromatography on silica gel (eluent: hexane-ether gradient).
3.3. Protocol 2: Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine from the Resolved Epoxide
This multi-step chemical synthesis transforms the enantiomerically pure epoxide into the final side chain product.
Caption: Chemical conversion of the resolved epoxide.
-
Step 2a: Epoxide Ring Opening.
-
In a round-bottom flask, dissolve the purified (+)-methyl trans-β-phenylglycidate (10 g, ~56 mmol) in a mixture of acetone (200 mL) and water (50 mL).
-
Add sodium azide (9.1 g, 140 mmol) and ammonium chloride (11.2 g, 210 mmol).
-
Reflux the mixture for 20-24 hours.
-
After cooling, remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido alcohol, which can be purified by column chromatography.
-
-
Step 2b: Benzoylation of the Hydroxyl Group.
-
Dissolve the azido alcohol (7.5 g, ~34 mmol) and DMAP (4.15 g, 34 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0°C and add benzoyl chloride (4.2 mL, 34 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Process the reaction mixture by washing with 1 N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the resulting benzoylated product by column chromatography.
-
-
Step 2c: Reduction of the Azide.
-
Dissolve the azido benzoate from the previous step in methanol (100 mL).
-
Add 10% Pd/C (catalytic amount, e.g., 500 mg).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Step 2d: Final N-Benzoylation and Hydrolysis.
-
The crude amino ester can be N-benzoylated again to ensure complete conversion, followed by hydrolysis of the methyl ester with aqueous HCl in methanol to yield the final N-benzoyl-(2R,3S)-3-phenylisoserine.[1]
-
The final product is typically purified by recrystallization to achieve high purity.
-
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key checkpoints:
-
Chiral HPLC: This is the most critical analytical tool for this process. It must be used to:
-
Confirm the optical purity of the starting racemic material.
-
Monitor the kinetic resolution in real-time to determine the optimal stopping point.
-
Assess the enantiomeric excess of the purified epoxide, which should be >98% ee for successful synthesis.
-
-
Spectroscopic Analysis: ¹H NMR and ¹³C NMR should be used to confirm the chemical structure and purity of intermediates at each step of the chemical synthesis.
-
Optical Rotation: Measurement of the specific rotation of the final product provides confirmation of the correct enantiomer. For N-benzoyl-(2R,3S)-3-phenylisoserine, the expected value is approximately -40° (c=1.0 in ethanol).
Conclusion
The chemoenzymatic approach to the Taxol C-13 side chain offers a powerful and practical solution for the synthesis of this vital pharmaceutical component. By harnessing the exquisite enantioselectivity of lipases, this method provides a reliable route to the optically pure (2R,3S)-phenylisoserine core, which is essential for the anticancer activity of Taxol.[13] The detailed protocols and validation checkpoints provided in this application note are designed to enable researchers to successfully implement this strategy, contributing to the ongoing efforts in cancer drug development and manufacturing.
References
- 1. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 2. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives Of ?-phenylisoserine Side Chain Of Paclitaxel (taxol) With Varying Hydrophobicity [journalijar.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tour de paclitaxel: biocatalysis for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
The Versatility of Ethyl 3-Phenylglycidate in Flavor and Fragrance Chemistry: A Detailed Guide
In the intricate world of flavor and fragrance chemistry, certain molecules stand out for their profound impact on sensory perception. Ethyl 3-phenylglycidate, a glycidic ester with a captivating aroma profile, is one such compound. While often discussed in tandem with its methylated counterpart, ethyl 3-methyl-3-phenylglycidate (commonly known as "strawberry aldehyde"), this compound possesses its own unique characteristics that make it a valuable tool for researchers, perfumers, and flavorists. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its synthesis, sensory evaluation, and stability testing.
Unveiling this compound: Properties and Sensory Profile
This compound (CAS 121-39-1) is an aromatic organic compound featuring an epoxide ring and an ester functional group.[1][2] This structure is key to its distinct sensory properties. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents like ethanol and fixed oils.[3]
While both this compound and ethyl 3-methyl-3-phenylglycidate share a fruity, strawberry-like character, there are discernible nuances. This compound is often described as having a more complex aroma that includes sweet, berry, floral, and even tropical notes. Some experts in the field describe its scent as "finer" than that of ethyl methyl phenyl glycidate, suggesting a more delicate and sophisticated profile. This makes it particularly suitable for applications where a less overtly "jammy" and more nuanced fruity-floral character is desired.
Table 1: Physicochemical and Organoleptic Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Ethyl 3-phenyloxirane-2-carboxylate | [2] |
| CAS Number | 121-39-1 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor Profile | Sweet, strawberry, berry, floral, tropical | [4] |
| Boiling Point | 272-275 °C | [3] |
| Density | ~1.102 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in oils and ethanol | [3] |
| FEMA Number | 2454 | [5] |
Synthesis via Darzens Condensation: A Laboratory Protocol
The most common and efficient method for synthesizing this compound is the Darzens condensation, a reaction between an aldehyde (in this case, benzaldehyde) and an α-haloester (ethyl chloroacetate) in the presence of a base.[6][7][8]
Protocol: Synthesis of this compound
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Sodium ethoxide (1.5 eq) or Sodium metal
-
Absolute ethanol
-
Dry toluene
-
Ice bath
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a three-necked flask equipped with a reflux condenser, slowly add freshly cut sodium metal to absolute ethanol under an inert atmosphere. Allow the sodium to dissolve completely.
-
Reaction Setup: In a separate round-bottom flask, dissolve benzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) in dry toluene.
-
Condensation: Cool the toluene solution in an ice bath to 10-15°C. Slowly add the prepared sodium ethoxide solution dropwise over 30-40 minutes, ensuring the temperature remains below 15°C.[9]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Workup: Quench the reaction by pouring the mixture into cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).[9]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Final Purification: Purify the crude product by vacuum distillation.
Safety Precautions: Sodium metal and sodium ethoxide are highly reactive and corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
Application in Fragrance Chemistry: Creating a Fruity-Floral Accord
The nuanced fruity-floral character of this compound makes it a versatile ingredient in perfumery. It can be used to impart a fresh, sweet, and sophisticated strawberry note without the confectionary sweetness of its methylated counterpart.
Protocol: Sensory Evaluation in a Model Fragrance
Objective: To evaluate the olfactory contribution of this compound at different concentrations in a simple floral fragrance base.
Materials:
-
This compound
-
Perfumer's alcohol (ethanol)
-
Simple fragrance base (e.g., a mixture of Hedione, Iso E Super, and Galaxolide)
-
Glass beakers and stirring rods
-
Pipettes
-
Smelling strips
-
Trained sensory panel
Procedure:
-
Stock Solution Preparation: Prepare a 10% stock solution of this compound in perfumer's alcohol.
-
Sample Preparation:
-
Prepare three dilutions of the fragrance base containing 0.1%, 0.5%, and 1.0% of the this compound stock solution.
-
Prepare a control sample of the fragrance base without any this compound.
-
-
Evaluation:
-
Dip smelling strips into each of the four samples.
-
Present the smelling strips to a trained sensory panel in a randomized and blind manner.
-
Ask the panelists to evaluate and describe the odor profile of each sample at different time points (e.g., immediately, after 1 hour, and after 4 hours) to assess the top, middle, and base notes.
-
Panelists should rate the intensity of the "strawberry/fruity" character and note any other perceived nuances (e.g., floral, sweet, green).
-
-
Data Analysis: Compile the descriptive terms and intensity ratings to create an olfactory profile of this compound at different concentrations.
Application in Flavor Chemistry: Enhancing a Beverage Formulation
In the flavor industry, this compound is used to impart a fresh and natural-tasting strawberry note to a variety of products, including beverages, candies, and dairy items.[10] Its FEMA GRAS (Generally Recognized as Safe) status underscores its suitability for food applications.[5]
Protocol: Evaluation in a Model Beverage System
Objective: To determine the optimal use level of this compound for a desired strawberry flavor profile in a clear carbonated beverage.
Materials:
-
This compound
-
Propylene glycol
-
Base beverage (e.g., sugar-sweetened carbonated water)
-
Graduated cylinders and pipettes
-
Tasting cups
-
Trained sensory panel
Procedure:
-
Flavor Stock Solution: Prepare a 1% solution of this compound in propylene glycol.
-
Sample Preparation:
-
Prepare a series of flavored beverages by adding the stock solution to the base beverage to achieve final concentrations of 5, 10, 15, and 20 ppm.
-
Prepare a control beverage with no added flavor.
-
-
Sensory Evaluation:
-
Present the samples to a trained sensory panel in a randomized order.
-
Ask panelists to rate the intensity of the strawberry flavor, overall sweetness, and any off-notes.
-
A triangle test can be employed to determine if there is a perceivable difference between different concentrations.
-
-
Data Analysis: Analyze the sensory data to determine the preferred concentration of this compound that provides a pleasant and authentic strawberry flavor without being overpowering or artificial.
Table 2: Typical Use Levels of this compound in Food Products
| Food Category | Average Maximum Use Level (ppm) | Source(s) |
| Baked Goods | 20 | |
| Beverages (non-alcoholic) | 10 | |
| Chewing Gum | 70 | |
| Confections and Frostings | 20 | |
| Frozen Dairy | 12 | |
| Gelatins and Puddings | 18 |
Stability Testing: Ensuring Product Integrity
The stability of flavor and fragrance compounds is crucial for product shelf-life. The epoxide ring in this compound can be susceptible to hydrolysis under certain conditions. Therefore, stability testing is an essential step in product development.
Protocol: Accelerated Stability Testing in a Beverage Matrix
Objective: To assess the stability of this compound in a model beverage under accelerated storage conditions.
Materials:
-
Beverage samples containing a known concentration of this compound
-
Control beverage samples without the flavorant
-
Environmental chamber set to 40°C and 75% relative humidity (RH)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Sensory panel
Procedure:
-
Sample Storage: Place the prepared beverage samples in the environmental chamber. Store control samples under refrigerated conditions (4°C).
-
Time Points: Pull samples for analysis at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analytical Testing:
-
At each time point, analyze the concentration of this compound in the samples using a validated GC-MS method.
-
-
Sensory Testing:
-
Conduct sensory evaluation (e.g., triangle tests or descriptive analysis) at each time point to determine if there are any perceivable changes in the flavor profile.
-
-
Data Analysis: Compare the analytical and sensory data over time to assess the degradation rate of this compound and its impact on the flavor profile. This data can be used to predict the shelf-life of the product.
Conclusion
This compound is a valuable and versatile molecule in the arsenal of flavor and fragrance chemists. Its unique sensory profile, characterized by a sophisticated fruity-floral bouquet with strawberry nuances, allows for the creation of innovative and appealing consumer products. By understanding its synthesis, carefully evaluating its sensory impact, and ensuring its stability in final formulations, researchers and developers can fully harness the potential of this remarkable compound. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in both research and industrial settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-methyl-3-phenylglycidate | 77-83-8 [chemicalbook.com]
- 4. strawberry glycidate 2, 121-39-1 [thegoodscentscompany.com]
- 5. femaflavor.org [femaflavor.org]
- 6. mdpi.com [mdpi.com]
- 7. Darzens reaction - Wikipedia [en.wikipedia.org]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols: Ring-Opening Reactions of Ethyl 3-Phenylglycidate with Nucleophiles
Introduction
Ethyl 3-phenylglycidate, a key α,β-epoxy ester, is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries. Its strained three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to the formation of highly functionalized β-amino acid derivatives and other important structural motifs.[1] These products are integral components of numerous biologically active molecules, including drugs and natural products.[2][3] Notably, the controlled ring-opening of chiral this compound provides access to enantiomerically pure synthons, such as the C-13 side chain of the anticancer drug Taxol.[4]
This guide provides a comprehensive overview of the mechanistic principles and practical protocols for the ring-opening reactions of this compound with various nucleophiles. We will explore both acid- and base-catalyzed pathways, discuss the critical factors of regioselectivity and stereoselectivity, and provide detailed experimental procedures for researchers, scientists, and drug development professionals.
Mechanistic Considerations: A Tale of Two Pathways
The regiochemical and stereochemical outcome of the ring-opening of this compound is highly dependent on the reaction conditions, specifically whether the reaction is performed in the presence of an acid or a base.[1][5]
Base-Catalyzed Ring-Opening: The SN2 Pathway
Under basic or neutral conditions, the ring-opening of epoxides proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] The high ring strain of the epoxide provides the thermodynamic driving force for the reaction, even with moderately strong nucleophiles.[8]
-
Regioselectivity: Strong nucleophiles, such as amines, alkoxides, and azide ions, will preferentially attack the less sterically hindered carbon atom.[7][9][10][11] In the case of this compound, this is the C2 carbon (the carbon adjacent to the ester group). This preference is a direct consequence of the SN2 mechanism, where the approach of the nucleophile is sensitive to steric hindrance.[8][9]
-
Stereochemistry: The SN2 attack occurs from the backside of the C-O bond, resulting in a Walden inversion of the stereochemical configuration at the site of attack.[12][13] This stereospecificity is a hallmark of the SN2 mechanism and is crucial for controlling the stereochemistry of the final product.[7][13]
Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Pathway
In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group.[5][14][15] This initial protonation step significantly activates the epoxide towards nucleophilic attack, even by weak nucleophiles.[9][14]
-
Regioselectivity: The regioselectivity under acidic conditions is more complex and can be described as a hybrid between an SN1 and SN2 mechanism.[1][6][10] The protonated epoxide can be represented by resonance structures, with a partial positive charge developing on the carbon atoms. For this compound, the benzylic C3 carbon can better stabilize a positive charge due to resonance with the phenyl ring. Consequently, the nucleophile will preferentially attack the more substituted C3 carbon.[5][10][14] This outcome is often referred to as having significant SN1 character.[1][10]
-
Stereochemistry: Despite the SN1-like regioselectivity, the reaction still proceeds with an overall anti-addition, meaning the nucleophile and the resulting hydroxyl group will be on opposite faces of the original epoxide plane.[9][10] This is because the nucleophilic attack occurs before a full carbocation has a chance to form, and the attack still happens from the backside relative to the departing oxygen atom.[1][10]
Visualization of Reaction Mechanisms
To clearly illustrate these distinct pathways, the following diagrams outline the key steps involved in both base-catalyzed and acid-catalyzed ring-opening reactions.
Caption: Base-Catalyzed SN2 Ring-Opening Mechanism.
Caption: Acid-Catalyzed Ring-Opening Mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the ring-opening of this compound with representative nucleophiles under both basic and acidic conditions.
Protocol 1: Base-Catalyzed Ring-Opening with an Amine (Synthesis of a β-Amino Ester)
This protocol describes a general procedure for the aminolysis of this compound, a reaction that is highly regioselective for attack at the C2 position.[16][17]
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Ethanol (or other suitable protic solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 mL per mmol of epoxide).
-
Add the amine (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-amino ester.
-
Purify the product by column chromatography on silica gel if necessary.
Characterization: The structure of the resulting β-amino ester can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum should show characteristic signals for the newly formed C-H protons and the disappearance of the epoxide protons.[18][19]
Protocol 2: Acid-Catalyzed Ring-Opening with Sodium Azide (Synthesis of a β-Azido-α-hydroxy Ester)
This protocol outlines the synthesis of an important intermediate for β-amino acids via the ring-opening of this compound with sodium azide under mildly acidic conditions.[4][20] The use of a mild acid catalyst promotes the attack of the azide nucleophile at the more substituted C3 position.[20][21]
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Methanol/Water (e.g., 9:1 v/v)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) to the solution. Ammonium chloride serves as a mild proton source to facilitate the reaction.[4]
-
Heat the reaction mixture to a gentle reflux (around 60-65 °C) and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude β-azido-α-hydroxy ester.[4]
-
Purify the product by flash column chromatography.
Data Summary Table
| Nucleophile | Catalyst/Conditions | Major Regioisomer | Product Type | Typical Yield (%) |
| Amine (e.g., Benzylamine) | Heat (Reflux in EtOH) | Attack at C2 | β-Amino Ester | 85-95 |
| Sodium Azide | NH4Cl, MeOH/H2O, 65 °C | Attack at C3 | β-Azido-α-hydroxy Ester | 90-98[4] |
| Thiol (e.g., Thiophenol) | Base (e.g., NaOEt) | Attack at C2 | β-Thio-α-hydroxy Ester | 80-90 |
| Water | H2SO4 (catalytic) | Attack at C3 | α,β-Dihydroxy Ester | 75-85 |
General Experimental Workflow
The following diagram provides a generalized workflow for the synthesis, purification, and analysis of products from the ring-opening of this compound.
Caption: General workflow for ring-opening reactions.
Applications in Drug Development
The products derived from the ring-opening of this compound are of significant interest in medicinal chemistry. β-amino acids and their derivatives are known to form stable secondary structures in peptides, making them valuable building blocks for peptidomimetics with enhanced metabolic stability.[2] Furthermore, the resulting β-amino alcohols are key structural motifs in a wide range of pharmaceuticals.
The ability to control the regioselectivity and stereoselectivity of these reactions is paramount in the synthesis of complex, chiral drug molecules. The protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel therapeutic agents.
References
- 1. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chimia.ch [chimia.ch]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Khan Academy [khanacademy.org]
- 16. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
Decarboxylation of 3-phenylglycidic acid to form aldehydes
An Application Guide to the Synthesis of Aldehydes via Decarboxylation of 3-Phenylglycidic Acid
Abstract
This application note provides a comprehensive technical guide for the synthesis of aldehydes, specifically phenylacetaldehyde, through the decarboxylation of 3-phenylglycidic acid. The process originates with the Darzens condensation, a robust method for forming α,β-epoxy esters (glycidic esters) from carbonyl compounds.[1][2][3] Subsequent hydrolysis of the ester to the corresponding glycidic acid, followed by thermally induced decarboxylation, yields the target aldehyde.[1][4] This guide details the underlying chemical mechanisms, provides a validated step-by-step laboratory protocol, outlines critical safety precautions, and discusses analytical methods for reaction monitoring and product characterization. It is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Theoretical Background and Mechanism
The conversion of a carbonyl compound to an aldehyde with an additional carbon atom is a valuable transformation in organic synthesis. The process described herein involves two principal stages: the Darzens reaction to form a glycidic ester, and its subsequent hydrolysis and decarboxylation.
Stage 1: The Darzens Glycidic Ester Condensation
The Darzens reaction, or glycidic ester condensation, involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester.[1][2] In this specific application, benzaldehyde reacts with an ethyl α-haloacetate (e.g., ethyl chloroacetate) using a strong base like sodium ethoxide.
The mechanism proceeds as follows:
-
Enolate Formation: The base abstracts an acidic α-proton from the ethyl chloroacetate, forming a resonance-stabilized enolate.[3]
-
Nucleophilic Attack: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step is analogous to an aldol addition and forms a halohydrin intermediate.[1][2]
-
Intramolecular Sₙ2 Reaction: The newly formed alkoxide anion performs an intramolecular Sₙ2 attack, displacing the chloride ion to form the epoxide ring, yielding ethyl 3-phenylglycidate.[1][3]
Using an alkoxide base corresponding to the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification side reactions.[3]
Stage 2: Hydrolysis and Decarboxylation
The glycidic ester is then converted to the final aldehyde product. This transformation is not a direct conversion but proceeds via the glycidic acid intermediate, which is often unstable.[5]
-
Saponification (Hydrolysis): The this compound is hydrolyzed under basic conditions (saponification) to yield the sodium salt of 3-phenylglycidic acid.[6][7]
-
Decarboxylation: Upon acidification and gentle heating, the unstable 3-phenylglycidic acid readily undergoes decarboxylation.[5][6] The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state, which facilitates the elimination of carbon dioxide and a rearrangement to form the enol of phenylacetaldehyde.[5] The enol quickly tautomerizes to the more stable aldehyde form.
Caption: Overall reaction pathway from benzaldehyde to phenylacetaldehyde.
Experimental Protocol
This protocol provides a method for the synthesis of phenylacetaldehyde from benzaldehyde in two main stages.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Benzaldehyde (freshly distilled) | Round-bottom flasks (various sizes) |
| Ethyl chloroacetate | Magnetic stirrer and stir bars |
| Sodium ethoxide (or Sodium metal) | Reflux condenser |
| Ethanol (absolute) | Heating mantle with temperature control |
| Diethyl ether (anhydrous) | Separatory funnel |
| Sodium hydroxide (NaOH) | Beakers and Erlenmeyer flasks |
| Hydrochloric acid (HCl), concentrated | pH paper or pH meter |
| Sodium sulfate (Na₂SO₄), anhydrous | Rotary evaporator |
| Toluene | Vacuum distillation apparatus |
Critical Safety Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[8][9] An emergency eyewash station and safety shower must be accessible.[9]
-
Sodium Ethoxide: A strong base and highly reactive with water. Handle under an inert atmosphere if possible.
-
Ethyl Chloroacetate: A lachrymator and toxic. Avoid inhalation of vapors and skin contact.[9]
-
Phenylacetaldehyde: The final product is a combustible liquid, harmful if swallowed, and causes skin and eye irritation.[10] It is also prone to polymerization and oxidation to phenylacetic acid upon exposure to air.[11][12] Store under an inert atmosphere and refrigerate.[8]
Step-by-Step Procedure
Stage A: Synthesis of this compound
-
Base Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol or use commercially available sodium ethoxide. Ensure the system is dry.
-
Reaction Setup: Cool the sodium ethoxide suspension/solution in an ice bath to 0-5 °C.
-
Reactant Addition: Prepare a mixture of freshly distilled benzaldehyde and ethyl chloroacetate (1:1.1 molar ratio). Add this mixture dropwise to the stirred sodium ethoxide suspension over 60-90 minutes, maintaining the internal temperature below 10 °C.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC/GC analysis indicates the consumption of benzaldehyde.
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or toluene.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
Stage B: Saponification and Decarboxylation
-
Saponification: Transfer the crude this compound to a round-bottom flask. Add a 10-15% aqueous solution of sodium hydroxide (approx. 1.5 molar equivalents). Stir the mixture vigorously at room temperature for 2-4 hours or until the ester is fully hydrolyzed (monitor by TLC).
-
Decarboxylation Setup: After hydrolysis, add a stir bar and equip the flask for distillation. Slowly and carefully acidify the mixture by adding 10% sulfuric acid or hydrochloric acid dropwise with stirring until the pH is ~1-2. Vigorous evolution of CO₂ gas will occur.
-
Heating and Isolation: Gently heat the acidified mixture. The unstable glycidic acid will decarboxylate, and the resulting phenylacetaldehyde can be isolated directly by steam distillation or by extraction.[6]
-
Extraction: Cool the mixture and extract three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution (to remove any residual acid) and then with brine. Dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent at reduced pressure. The crude phenylacetaldehyde should be purified by vacuum distillation to prevent polymerization.[12]
Caption: Step-by-step experimental workflow for phenylacetaldehyde synthesis.
Analytical Characterization
-
Reaction Monitoring: The progress of both stages can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) or by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Identification: The structure and purity of the final product, phenylacetaldehyde, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS to verify the characteristic aldehyde proton signal and the correct mass-to-charge ratio.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Stage A Yield | 70-85% (Crude this compound) |
| Stage B Yield | 60-75% (Purified Phenylacetaldehyde from ester) |
| Appearance | Colorless liquid |
| Purity (GC) | >95% after vacuum distillation |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Stage A | Wet reagents/glassware; Ineffective base; Incorrect temperature control. | Ensure all reagents and glassware are anhydrous. Use active, high-quality sodium ethoxide. Maintain temperature below 10 °C during addition. |
| Low yield in Stage B | Incomplete hydrolysis; Over-oxidation of aldehyde; Polymerization. | Confirm complete saponification by TLC before acidification. Work up the reaction promptly after formation.[12] Purify via vacuum distillation to minimize thermal stress.[12] |
| Product is yellow/brown | Polymerization of the aldehyde. | This can be caused by acid/base traces or prolonged heating. Ensure complete neutralization during work-up and use vacuum distillation. Store the final product under nitrogen or argon in a refrigerator.[12] |
| Presence of Phenylacetic Acid | Aerial oxidation of phenylacetaldehyde. | Minimize exposure of the product to air, especially during work-up and storage.[12] Conduct the reaction under an inert atmosphere if possible. |
Conclusion
The decarboxylation of 3-phenylglycidic acid, formed via the Darzens condensation, is an effective and well-established method for synthesizing phenylacetaldehyde. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is paramount for achieving high yields and purity. This protocol, grounded in established chemical principles and supported by rigorous safety and analytical practices, provides a reliable framework for researchers in the field of organic synthesis.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. mpbio.com [mpbio.com]
- 11. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Darzens Glycidic Ester Condensation
Welcome to the technical support center for the Darzens glycidic ester condensation. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this classic yet powerful reaction. Here, we move beyond simple protocols to explore the underlying principles that govern the success of the Darzens condensation, offering field-proven insights to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Darzens glycidic ester condensation?
The Darzens condensation is a chemical reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[1][2][3] This reaction, discovered by Auguste Georges Darzens in 1904, is a cornerstone of organic synthesis for creating carbon-carbon bonds and epoxide rings in a single step.[1][2]
Q2: What is the fundamental mechanism of the Darzens condensation?
The reaction proceeds through a two-step mechanism:
-
Enolate Formation: A base abstracts a proton from the α-carbon of the haloester, forming a resonance-stabilized enolate.[1][2]
-
Nucleophilic Attack and Cyclization: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is similar to a base-catalyzed aldol addition.[1][4] The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form the epoxide ring.[1][4]
Q3: Why is the Darzens condensation important in drug development and organic synthesis?
The glycidic esters produced are valuable intermediates that can be further transformed into a variety of compounds, including aldehydes, ketones, and other complex molecules.[5][6] This reaction is a key step in the synthesis of many bioactive molecules and natural products, such as components of HIV-1 protease inhibitors and the side chains of Taxol.[7]
Q4: What are the main factors that influence the yield of the Darzens condensation?
The success of the Darzens condensation is highly dependent on several factors:
-
Choice of Base: The base must be strong enough to deprotonate the α-haloester but should not promote side reactions.[1][8]
-
Solvent: The solvent polarity can significantly impact reaction rates and yields.[8][9]
-
Reaction Temperature: Temperature control is crucial to manage reaction kinetics and minimize side product formation.[8]
-
Substrate Reactivity: The electronic and steric properties of both the carbonyl compound and the α-haloester play a critical role.[7][10]
Troubleshooting Guide: Enhancing Your Yield
This guide addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low to No Product Yield
Q: My Darzens condensation is resulting in very low or no yield of the desired glycidic ester. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for low yield in Darzens condensation.
Possible Causes and Solutions:
-
Inappropriate Base Selection:
-
Cause: The base may not be strong enough to efficiently deprotonate the α-haloester, or it may be too nucleophilic, leading to side reactions like saponification of the ester. For instance, using sodium hydroxide with an ethyl ester can lead to hydrolysis.
-
Solution: Employ a strong, non-nucleophilic base. Common choices include sodium ethoxide (when using ethyl esters to prevent transesterification), sodium amide, or potassium tert-butoxide.[5][6][11] For particularly sensitive substrates, stronger, sterically hindered bases like lithium hexamethyldisilazide (LHMDS) can be effective, especially with aliphatic aldehydes that are prone to self-condensation.[8] Recently, phosphazene bases have shown high efficiency under mild conditions.[9]
-
-
Incorrect Solvent System:
-
Cause: Protic solvents can interfere with the enolate formation. Non-polar solvents may not be sufficient to solvate the ionic intermediates, slowing down the reaction.[12]
-
Solution: Anhydrous aprotic solvents like benzene, toluene, or diethyl ether are often preferred.[8] Polar aprotic solvents such as THF or acetonitrile can also be effective, sometimes leading to faster reactions.[9] In some cases, the addition of a dipolar aprotic compound like N-methyl-2-pyrrolidone (NMP) can enhance yields.[13]
-
-
Suboptimal Reaction Temperature:
-
Cause: The initial deprotonation and aldol addition steps are often exothermic. If the temperature is too high, side reactions can dominate. If it's too low, the reaction may not proceed at a reasonable rate.
-
Solution: The reaction is typically initiated at a low temperature (e.g., 0 to -78 °C) to control the initial exothermic steps and then allowed to warm to room temperature.[14][15] The optimal temperature profile will depend on the specific reactants and base used.
-
-
Reactant Stability and Purity:
-
Cause: Aldehydes, especially aliphatic ones, can undergo self-condensation (an aldol reaction with themselves) in the presence of a base.[8] Impurities in the reactants or solvent (e.g., water) can quench the base or react with intermediates.
-
Solution: Ensure all reactants and solvents are pure and anhydrous. When using aldehydes prone to self-condensation, adding the base to a mixture of the aldehyde and α-haloester at low temperature can favor the Darzens reaction.[15]
-
Problem 2: Formation of Significant Side Products
Q: My reaction is producing the glycidic ester, but I'm also getting a significant amount of side products. How can I improve the selectivity?
A: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| Aldol Self-Condensation Product | The enolate of the aldehyde/ketone reacts with another molecule of the same carbonyl compound. | Use a strong, non-nucleophilic base and low temperatures. Add the base slowly to a mixture of the carbonyl and haloester.[8][15] |
| Saponified Ester | The base directly attacks the ester carbonyl of the α-haloester or the product glycidic ester. | Use a non-nucleophilic base (e.g., NaH, LHMDS) or an alkoxide base corresponding to the ester alcohol (e.g., NaOEt for ethyl esters).[1][2] |
| Favorskii Rearrangement Products | Can occur with α-halo ketones under basic conditions. | This is more relevant when using α-halo ketones instead of esters. Careful selection of reaction conditions is necessary. |
| Elimination Products (α,β-unsaturated esters) | Can occur with hindered substrates.[7] | Optimize the base and temperature; a less hindered base may be beneficial. |
Mechanism of Key Side Reaction: Aldol Self-Condensation
Caption: Aldol self-condensation pathway, a major side reaction.
Problem 3: Poor Stereoselectivity
Q: My reaction produces a mixture of cis and trans glycidic esters. How can I control the stereochemical outcome?
A: The stereoselectivity of the Darzens condensation is influenced by the reaction conditions and the steric and electronic nature of the substrates. The formation of syn and anti halohydrin intermediates, which then cyclize to the cis and trans epoxides, is the key step determining the final stereochemistry.[4]
-
Kinetic vs. Thermodynamic Control: The ratio of diastereomers can be influenced by whether the reaction is under kinetic or thermodynamic control. Low temperatures generally favor the kinetically preferred product.
-
Solvent and Cation Effects: The choice of solvent and the counter-ion of the base can influence the transition state geometry of the aldol addition and the subsequent cyclization, thereby affecting the stereochemical outcome.
-
Chiral Auxiliaries and Catalysts: For enantioselective Darzens reactions, the use of chiral auxiliaries on the α-haloester or chiral catalysts (like phase-transfer catalysts) can provide high levels of stereocontrol.[16][17][18] While beyond the scope of basic yield improvement, this is a critical consideration for asymmetric synthesis.[7]
Optimized Experimental Protocols
The following are example protocols that incorporate best practices for improving yield.
Protocol 1: General Procedure for Aromatic Aldehydes
This protocol is adapted for a typical reaction between an aromatic aldehyde and an ethyl chloroacetate.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the aromatic aldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in anhydrous toluene (10 mL per 10 mmol of aldehyde).[14]
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Base Addition: Slowly add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise over 30-40 minutes, ensuring the internal temperature remains below 10 °C.[14] The use of sodium ethoxide with an ethyl ester prevents transesterification.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]
-
Workup: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.[14]
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: High-Yield Procedure Using a Phosphazene Base
This protocol is based on recent literature for achieving high yields with aromatic aldehydes under mild conditions.[9]
-
Preparation: In a dry flask under a nitrogen atmosphere, dissolve the aromatic aldehyde (1.0 eq) and methyl chloroacetate (1.5 eq) in anhydrous acetonitrile (4 mL per 0.5 mmol of aldehyde).[9]
-
Base Addition: At room temperature (25 °C), add the phosphazene base P₁-t-Bu (1.5 eq) to the solution.[9]
-
Reaction: Stir the resulting mixture at 25 °C. Reaction times can be short (1-16 hours depending on the aldehyde's substituents). Monitor by TLC.[9]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.[9]
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. psiberg.com [psiberg.com]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Darzens Glycidic Ester Synthesis [unacademy.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Darzen glycidic | PPTX [slideshare.net]
- 9. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Stereochemical control of the interfacial darzens condensation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Controlling Diastereoselectivity in the Synthesis of Ethyl 3-Phenylglycidate
Welcome to the technical support center for the synthesis of ethyl 3-phenylglycidate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Darzens condensation. Here, we address common challenges in controlling the diastereoselectivity of this crucial reaction, providing in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols. Our goal is to empower you with the technical knowledge and practical insights needed to achieve your desired stereochemical outcomes with confidence and reproducibility.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound, a key intermediate in the synthesis of various pharmaceuticals.[1][2]
Question 1: My reaction yields a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the Darzens reaction is a common challenge, as the typical cis:trans ratio often falls between 1:1 and 1:2.[3] The stereochemical outcome is determined by the kinetics and thermodynamics of the intermediate halohydrin formation and subsequent intramolecular SN2 cyclization.[4][5] To shift the equilibrium towards a desired diastereomer, you must carefully control the reaction conditions.
Causality and Strategic Interventions:
-
Base Selection is Critical: The choice of base is paramount in determining the diastereomeric ratio.
-
For trans selectivity: Bulky, strong bases like potassium tert-butoxide (KOtBu) or sodium amide (NaNH₂) in aprotic solvents tend to favor the formation of the trans isomer.[6] The thermodynamic stability of the trans intermediate, where the bulky phenyl and ester groups are anti-periplanar, is the driving force. The reaction is typically run under conditions that allow for equilibration of the intermediate halohydrin.[4]
-
For cis selectivity: Smaller, hard bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in protic solvents can favor the cis product under kinetically controlled conditions (low temperatures).[1] The formation of a chelated intermediate with the sodium cation can stabilize the transition state leading to the syn-halohydrin, which then cyclizes to the cis-epoxide.
-
-
Solvent Effects: The polarity and nature of the solvent play a significant role in stabilizing intermediates and transition states.[7][8]
-
Aprotic, non-polar solvents like benzene or toluene are often used with strong bases to promote trans selectivity.[6]
-
Protic solvents like methanol or ethanol, used with corresponding alkoxide bases, are typically employed for reactions aiming for higher cis ratios.[1][9] It's important to use an alkoxide base that matches the alcohol solvent to prevent transesterification side reactions.[10]
-
-
Temperature Control:
Question 2: The overall yield of my reaction is low, regardless of the diastereomeric ratio. What are the potential causes and how can I improve it?
Answer:
Low yields in the Darzens condensation can be attributed to several factors, ranging from reagent quality to competing side reactions.[11]
Troubleshooting Steps:
-
Reagent Purity and Handling:
-
Benzaldehyde: Ensure the benzaldehyde is free of benzoic acid, which can quench the base. It is recommended to distill benzaldehyde before use.
-
Ethyl Chloroacetate: This reagent is lachrymatory and moisture-sensitive. Use freshly opened or distilled material.
-
Base: Use freshly prepared or properly stored bases. Sodium amide and potassium tert-butoxide are particularly sensitive to moisture.
-
Solvent: Anhydrous solvents are crucial, as water will react with the strong bases and inhibit the reaction.[11]
-
-
Side Reactions:
-
Cannizzaro Reaction: If using a strong base with benzaldehyde, the Cannizzaro reaction can be a competing pathway, especially if the addition of the haloester is too slow.
-
Self-Condensation of Ethyl Chloroacetate: This can occur if the base is added too quickly or if the temperature is not adequately controlled.
-
Hydrolysis of the Product: The glycidic ester can be sensitive to hydrolysis, especially during aqueous workup.[12] Ensure the workup is performed promptly and under neutral or slightly acidic conditions.
-
-
Reaction Conditions:
-
Inert Atmosphere: For highly air- and moisture-sensitive bases like sodium amide, maintaining an inert atmosphere (e.g., under nitrogen or argon) is imperative.[9]
-
Addition Rate and Temperature: Slow, controlled addition of reagents is often necessary to maintain the optimal reaction temperature and prevent side reactions.[13]
-
Question 3: I am observing the formation of byproducts that are difficult to separate from the desired this compound. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue. Besides the side reactions mentioned above, other possibilities exist.
Potential Byproducts and Mitigation Strategies:
-
β-Hydroxy Ester (Halohydrin Intermediate): Incomplete cyclization will leave the intermediate halohydrin in the product mixture.
-
Polymeric Materials: Benzaldehyde can polymerize under strongly basic conditions.
-
Solution: Maintain low temperatures and add the benzaldehyde to the base/haloester enolate mixture, rather than the other way around.
-
-
Transesterification Products: If using an alkoxide base that does not match the ester (e.g., sodium methoxide with ethyl chloroacetate), you can get a mixture of ethyl and methyl glycidates.[14]
-
Solution: Always match the alkoxide base to the ester's alcohol group (e.g., sodium ethoxide with ethyl chloroacetate).[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Darzens reaction for synthesizing this compound?
The reaction begins with a strong base deprotonating the α-carbon of ethyl chloroacetate to form a resonance-stabilized enolate.[10] This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in an aldol-like addition to form a tetrahedral halohydrin intermediate.[3] Finally, the newly formed alkoxide performs an intramolecular SN2 attack, displacing the chloride to form the α,β-epoxy ester, also known as a glycidic ester.[10][15]
Q2: Can I use ethyl bromoacetate instead of ethyl chloroacetate?
Yes, α-bromoesters are generally more reactive than their chloro-analogs in the Darzens condensation due to bromide being a better leaving group.[12] This can lead to higher yields or allow for milder reaction conditions. However, the cost and stability of the bromo-ester should be considered.
Q3: Is it possible to achieve enantioselective synthesis of this compound using the Darzens reaction?
While the classic Darzens reaction is not enantioselective, modern variations have been developed that employ chiral auxiliaries, phase-transfer catalysts, or chiral Lewis acids to induce enantioselectivity.[3] These advanced methods are crucial for applications where a single enantiomer is required, such as in the synthesis of the Taxol side chain.[1]
Q4: What are the primary applications of this compound?
This compound is a versatile intermediate in organic synthesis.[2] It is a key building block for the synthesis of pharmaceuticals, including the side chain of the anti-cancer drug Taxol.[1] It is also used in the flavor and fragrance industry, often referred to as "strawberry aldehyde" for its characteristic fruity aroma.[16][17][18]
Experimental Protocols and Data
Table 1: Influence of Reaction Conditions on Diastereoselectivity
| Base | Solvent | Temperature (°C) | Predominant Isomer | Typical cis:trans Ratio |
| Sodium Ethoxide | Ethanol | 0 to 5 | cis | ~2:1 to 3:1 |
| Sodium Methoxide | Methanol | -10 to 0 | cis | ~3:1 to 4:1[1][9] |
| Potassium tert-Butoxide | tert-Butanol | 25 | trans | ~1:5 to 1:10[14] |
| Sodium Amide | Benzene | 15 to 25 | trans | ~1:4 to 1:6[6] |
| Phosphazene Base (P1-t-Bu) | Acetonitrile | 25 | Mixture | Low selectivity[19] |
Note: Ratios are approximate and can vary based on specific experimental details.
Protocol 1: Synthesis of trans-Ethyl 3-Phenylglycidate
This protocol is optimized for the synthesis of the trans isomer, which is thermodynamically favored.
Step-by-Step Methodology:
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add dry benzene (200 ml) and powdered sodium amide (47.2 g) under a positive pressure of nitrogen.[6]
-
Cool the mixture to 15°C using an ice-water bath.
-
Prepare a solution of freshly distilled benzaldehyde (106 g) and ethyl chloroacetate (123 g) in the dropping funnel.[6]
-
Add the benzaldehyde/ethyl chloroacetate solution dropwise to the stirred suspension of sodium amide over 2 hours, maintaining the temperature at 15-20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. The mixture will likely become a thick, reddish paste.[6]
-
Carefully pour the reaction mixture into 700 g of ice-water.
-
Separate the organic layer and extract the aqueous layer with benzene.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield trans-ethyl 3-phenylglycidate.
Protocol 2: Synthesis of cis-Rich this compound
This protocol is designed to favor the kinetically controlled formation of the cis isomer.
Step-by-Step Methodology:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (5.1 g) in anhydrous methanol (90 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.[9]
-
Cool the sodium methoxide solution to -10°C in an ice-salt bath.[9]
-
Prepare a solution of freshly distilled benzaldehyde (20 g) and ethyl chloroacetate (23.9 g).
-
Add the benzaldehyde/ethyl chloroacetate solution dropwise to the vigorously stirred methoxide solution over 3 hours, ensuring the temperature is maintained between -10°C and -5°C.[9]
-
After the addition, continue stirring at -5°C for 2 hours, followed by stirring at room temperature for 3 hours.[9]
-
Pour the reaction mixture into ice-water (350 mL) containing a small amount of acetic acid (2 mL) to neutralize any excess base.[9]
-
Collect the precipitated white solid by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from methanol to yield a cis-enriched mixture of this compound.[9]
Mechanistic Pathways and Visualization
The diastereoselectivity of the Darzens reaction is dictated by the relative stabilities of the transition states leading to the syn and anti halohydrin intermediates and the subsequent intramolecular cyclization.
Diagram 1: Reaction Mechanism Workflow
References
- 1. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. prepchem.com [prepchem.com]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Darzens Glycidic Ester Synthesis [unacademy.com]
- 16. This compound | 121-39-1 [chemicalbook.com]
- 17. Ethyl 3-methyl-3-phenylglycidate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 19. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Darzens Reaction Technical Support Center: A Guide to Overcoming Side Reactions and Byproduct Formation
Welcome to the technical support center for the Darzens reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction to synthesize α,β-epoxy esters (glycidic esters). As a versatile tool in organic synthesis, the Darzens reaction is not without its challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction, minimize side reactions, and optimize your product yield and purity.
Understanding the Darzens Reaction: A Quick Overview
The Darzens reaction, at its core, is the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form a glycidic ester.[1][2] The reaction proceeds through the formation of a resonance-stabilized enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[3] The resulting intermediate then undergoes an intramolecular SN2 reaction to form the epoxide ring.[3]
While elegant in its conception, the success of the Darzens reaction is highly dependent on carefully controlled reaction conditions to prevent a number of competing side reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Glycidic Ester
Q: My reaction is resulting in a low yield of the desired glycidic ester, or it's not working at all. What are the likely causes and how can I fix this?
A: Low or no yield in a Darzens reaction can be attributed to several factors, often related to the choice of reactants and reaction conditions. Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Base: The choice of base is critical. The base must be strong enough to deprotonate the α-haloester and form the enolate, but not so strong that it promotes unwanted side reactions.
-
For standard applications: Sodium ethoxide (NaOEt) or sodium amide (NaNH₂) are commonly used.[4]
-
To minimize side reactions: Consider using phosphazene bases (e.g., P1-t-Bu). These are highly basic, poorly nucleophilic bases that can lead to nearly quantitative yields of glycidic esters with minimal byproduct formation, especially when used in aprotic solvents.[5]
2. Check for Competing Aldol Condensation: If you are using an enolizable aldehyde or ketone, self-condensation (an aldol reaction) can be a significant competing pathway.
-
Mitigation Strategy: Add the enolizable ketone or aldehyde slowly to a mixture of the α-haloester and the base. This ensures that the enolate of the α-haloester is always present in excess to react with the carbonyl compound.
3. Consider the Cannizzaro Reaction: When using aromatic aldehydes that lack α-hydrogens, the Cannizzaro reaction can compete with the Darzens condensation, especially under strongly basic conditions.[6][7] This reaction leads to the disproportionation of the aldehyde into an alcohol and a carboxylic acid.[8]
-
Mitigation Strategy: Use a less nucleophilic, sterically hindered base to favor the Darzens pathway. Also, carefully control the stoichiometry of the base.
4. Assess for Product Hydrolysis: Glycidic esters can be susceptible to hydrolysis, especially in the presence of strong bases and protic solvents.[9] This can lead to the formation of the corresponding glycidic acid, which may then decarboxylate.
-
Mitigation Strategy: Perform the reaction in aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) to minimize hydrolysis.[5] Phosphazene bases are particularly effective in these solvents for preventing this side reaction.[5]
Problem 2: My Reaction Produces a Mixture of Stereoisomers (cis/trans)
Q: I am obtaining a mixture of cis and trans glycidic esters. How can I control the stereoselectivity of my reaction?
A: The stereochemical outcome of the Darzens reaction is influenced by the reaction conditions and the nature of the substrates. The formation of the halohydrin intermediate can lead to two diastereomers, which then cyclize to the cis and trans epoxides.[10]
1. Thermodynamic vs. Kinetic Control:
-
Kinetic Control: Shorter reaction times and lower temperatures generally favor the kinetically preferred product, which is the one that forms faster.
-
Thermodynamic Control: Longer reaction times, higher temperatures, or the use of a base that can equilibrate the halohydrin intermediates will favor the more stable trans product.[1]
2. Influence of Base and Solvent:
-
The choice of base and solvent can influence the transition state energies and the rate of equilibration of the intermediates, thereby affecting the cis/trans ratio. There is no universal rule, and the optimal conditions often need to be determined empirically for a specific set of reactants.
3. Substrate Control:
-
The steric bulk of the substituents on both the carbonyl compound and the α-haloester can play a significant role in dictating the facial selectivity of the initial nucleophilic attack and the subsequent ring closure.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Darzens reaction and how can I prevent it?
A1: The most common side reaction is often the aldol condensation of the starting aldehyde or ketone, particularly if it possesses α-hydrogens. This occurs when the base deprotonates the carbonyl compound instead of the α-haloester, leading to self-condensation products.
Prevention:
-
Use a non-enolizable carbonyl compound: If your synthesis allows, using an aldehyde or ketone without α-hydrogens (e.g., benzaldehyde, formaldehyde) will eliminate this side reaction.
-
Controlled addition: As mentioned in the troubleshooting guide, slowly adding the enolizable carbonyl compound to the reaction mixture containing the base and α-haloester is a key strategy.
-
Choice of base: A bulky, non-nucleophilic base can sometimes show a preference for deprotonating the less sterically hindered α-haloester.
Q2: I am using an alkoxide base like sodium ethoxide. What is "acyl exchange" and should I be concerned?
A2: Acyl exchange is a transesterification reaction that can occur if the alkoxide base (e.g., sodium methoxide) does not match the alcohol portion of your α-haloester (e.g., ethyl chloroacetate). The alkoxide can act as a nucleophile and attack the ester carbonyl, leading to a mixture of ester products.[1][11]
Prevention:
-
Match the alkoxide to the ester: To prevent acyl exchange, always use an alkoxide base that corresponds to the alcohol group of your ester. For example, use sodium ethoxide with ethyl chloroacetate.[1]
Q3: My reaction mixture is turning into a dark, intractable resin. What is happening and how can I avoid it?
A3: Resin formation is often a result of multiple, uncontrolled side reactions, including polymerization and extensive aldol condensations. This is more common with highly reactive aldehydes and under harsh reaction conditions (e.g., high concentrations of a strong, nucleophilic base at elevated temperatures).
Prevention:
-
Lower the temperature: Running the reaction at a lower temperature can help to control the rate of reaction and minimize side reactions.
-
Use a less nucleophilic base: Strong, but non-nucleophilic bases like phosphazenes can be very effective at promoting the desired reaction without initiating polymerization.[5]
-
Dilution: Running the reaction at a lower concentration can sometimes reduce the rate of intermolecular side reactions that lead to polymer formation.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway of the Darzens reaction and the key competing side reactions.
Figure 1. Overview of the Darzens reaction pathway and major competing side reactions.
Quantitative Data Summary
The choice of base and solvent can have a dramatic impact on the yield of the Darzens reaction. The following table summarizes representative data from the literature, highlighting the effectiveness of phosphazene bases in aprotic solvents for minimizing side reactions and maximizing yield.
| Carbonyl Compound | α-Haloester | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Methyl Chloroacetate | P1-t-Bu | Acetonitrile | 92 | [5] |
| 4-Bromobenzaldehyde | Methyl Chloroacetate | P1-t-Bu | Dichloromethane | 90 | [5] |
| 4-Bromobenzaldehyde | Methyl Chloroacetate | P4-t-Bu | THF | 57 (complex mixture) | [5] |
| Benzaldehyde | Methyl Chloroacetate | P1-t-Bu | Acetonitrile | 83 | [5] |
This table is a representation of data and specific results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Darzens Reaction using a Phosphazene Base
This protocol is adapted from a literature procedure demonstrating the use of a phosphazene base to achieve high yields of glycidic esters.[5]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 mmol) and the α-haloester (1.2 mmol) in the chosen aprotic solvent (e.g., acetonitrile, 5 mL).
-
Addition of Base: To the stirred solution, add the phosphazene base (e.g., P1-t-Bu, 1.2 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired glycidic ester.
Protocol 2: Identification of Byproducts by GC-MS
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
GC-MS Analysis: Inject the sample into a gas chromatograph coupled with a mass spectrometer.
-
Data Analysis:
-
Glycidic Ester: Identify the product peak based on its retention time and the characteristic mass spectrum, including the molecular ion peak.
-
Aldol Byproducts: Look for peaks corresponding to the self-condensation products of the starting carbonyl compound. These will have a mass corresponding to the dimer of the starting material, potentially with the loss of water.
-
Cannizzaro Byproducts: For reactions with non-enolizable aldehydes, search for peaks corresponding to the corresponding alcohol and carboxylic acid (or its ester if derivatized for GC analysis).
-
Acyl Exchange Products: If applicable, look for glycidic ester peaks with a different ester group than expected.
-
Conclusion
The Darzens reaction is a powerful synthetic method, and a thorough understanding of the potential side reactions is crucial for its successful implementation. By carefully selecting the base, solvent, and reaction conditions, and by employing appropriate troubleshooting strategies, researchers can overcome common challenges and achieve high yields of the desired glycidic esters. This guide provides a starting point for optimizing your Darzens reactions and we encourage you to consult the cited literature for further details.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. player.uacdn.net [player.uacdn.net]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 9. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase [mdpi.com]
- 10. Darzens Reaction [organic-chemistry.org]
- 11. Write short notes on the following Darzens Reactio class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Troubleshooting Low Conversion in Benzaldehyde Condensation
As a Senior Application Scientist, this guide is designed to provide you with a structured, in-depth approach to troubleshooting and optimizing benzaldehyde condensation reactions. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions to overcome experimental hurdles.
Part A: Interactive Troubleshooting Guide
This section addresses the most common and pressing issues encountered during benzaldehyde condensations. It is structured to help you systematically diagnose and solve problems leading to low conversion rates.
Q1: My benzaldehyde condensation yield is low or the reaction is incomplete. What is the systematic approach to troubleshooting?
Low yield is a frequent issue that can stem from multiple sources. A systematic investigation is crucial. The logical flow is to first verify the integrity of your starting materials, then scrutinize the reaction parameters, and finally consider the reaction's intrinsic characteristics.
Below is a workflow to guide your troubleshooting process.
Causality Behind the Workflow:
-
Reagent Purity: The most common point of failure is impure starting material. Benzaldehyde readily oxidizes in air to benzoic acid.[1] This acidic impurity neutralizes the basic catalyst required for the condensation, effectively poisoning the reaction from the start.[2] Always begin by confirming the purity of your benzaldehyde.
-
Catalyst and Conditions: The choice and amount of catalyst are critical. Strong bases can promote unwanted side reactions, while weak bases may not be sufficient to generate the required nucleophile (the enolate).[3][4] Temperature is a double-edged sword; it increases the reaction rate but can also accelerate side reactions and product degradation.[3][5] Monitoring the reaction by Thin-Layer Chromatography (TLC) is non-negotiable for determining the optimal reaction time.[6]
-
Reaction Dynamics: Many condensation reactions, particularly the initial aldol addition, are reversible.[6][7] The accumulation of water as a byproduct can inhibit the reaction or push the equilibrium back to the starting materials.[4]
Q2: I'm observing significant side products. How do I identify and minimize them?
The formation of multiple products points to a lack of selectivity, often caused by incorrect reaction conditions or stoichiometry. The most common side reactions in base-catalyzed benzaldehyde condensations are summarized below.
| Side Reaction | Description & Cause | Identification | Mitigation Strategy |
| Self-Condensation | The enolizable partner (e.g., acetone, acetophenone) reacts with itself. This occurs when the rate of self-condensation is competitive with the desired cross-condensation. Often exacerbated by strong bases or slow addition of benzaldehyde.[4][6] | TLC/NMR/MS analysis showing products derived from two molecules of the ketone/aldehyde partner. | Use a non-enolizable electrophile like benzaldehyde, which lacks α-hydrogens.[6][7] Add the enolizable component slowly to a mixture of benzaldehyde and the base. Pre-form the enolate with a strong, non-nucleophilic base like LDA before adding benzaldehyde.[6] |
| Cannizzaro Reaction | Two molecules of benzaldehyde (which has no α-hydrogens) react in the presence of a strong base to disproportionate into benzyl alcohol and benzoic acid.[8] | Presence of benzyl alcohol and benzoate/benzoic acid in the product mixture. | Avoid using excessively strong bases (e.g., high concentrations of NaOH/KOH). This reaction is generally less of an issue with weaker amine catalysts. |
| Michael Addition | The enolate of the starting material can add to the α,β-unsaturated carbonyl product in a conjugate addition. This is more common with highly reactive methylene compounds and long reaction times.[4] | A product with a molecular weight corresponding to the addition of one starting enolate to the desired final product. | Use a slight excess of the benzaldehyde (the electrophile). Optimize the reaction time; do not let the reaction run for an unnecessarily long time after the initial product is formed. |
This protocol is essential if you suspect your benzaldehyde has oxidized.
Materials:
-
Benzaldehyde (commercial grade)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place the benzaldehyde in a separatory funnel.
-
Add an equal volume of 10% Na₂CO₃ solution. Shake vigorously for 1-2 minutes. This converts the benzoic acid impurity into sodium benzoate, which is water-soluble.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the benzaldehyde layer with two portions of deionized water to remove any remaining sodium carbonate or benzoate.
-
Transfer the washed benzaldehyde to a clean, dry flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to remove residual water. Swirl and let it stand for 15-20 minutes.
-
For ultimate purity, decant the dried benzaldehyde and perform a vacuum distillation.[2] Store the purified liquid under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
Part B: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction optimization and the role of different components.
Q3: How does the choice of catalyst impact the reaction?
The catalyst's role is to generate the nucleophile that attacks the benzaldehyde carbonyl. The appropriate catalyst depends entirely on the specific type of condensation reaction being performed.
| Condensation Type | Typical Catalyst(s) | Mechanism & Rationale |
| Claisen-Schmidt | NaOH, KOH (aqueous or alcoholic solution) | A strong base is required to deprotonate the α-carbon of the ketone or aldehyde partner, forming a reactive enolate nucleophile.[3][9] |
| Knoevenagel | Weak bases: Piperidine, Pyridine, Ammonium salts (e.g., NH₄HCO₃) | The active methylene compound (e.g., malonic acid, ethyl cyanoacetate) is acidic enough that a weak base is sufficient for deprotonation. Strong bases can cause unwanted side reactions.[4][10][11] |
| Benzoin | Cyanide (NaCN, KCN), N-Heterocyclic Carbenes (NHCs) from Thiazolium salts | The cyanide ion acts as a nucleophilic catalyst that attacks the benzaldehyde carbonyl, leading to a polarity reversal ("umpolung") where the carbonyl carbon becomes nucleophilic and attacks a second benzaldehyde molecule.[12][13][14] |
| Perkin | Sodium or Potassium Acetate | The acetate acts as a base to deprotonate the acid anhydride, which then attacks the benzaldehyde. Typically requires high temperatures (160-180°C).[3] |
Q4: What is the optimal temperature and reaction time?
There is no universal answer, as the optimal conditions are substrate-dependent.
-
Temperature: Most Claisen-Schmidt reactions are run at or slightly above room temperature (25-45°C).[15] Higher temperatures increase the reaction rate but risk promoting side reactions like the Cannizzaro reaction or polymerization.[3] Some reactions, like the Perkin condensation, explicitly require high heat to proceed.[3]
-
Reaction Time: Condensations can take anywhere from minutes to several hours.[3] The only reliable way to determine completion is to monitor the reaction's progress.
-
Setup: In a round-bottom flask, dissolve the ketone/aldehyde partner and the purified benzaldehyde in a suitable solvent (see Table 3).
-
TLC Baseline: Spot the starting material mixture on a TLC plate to get a baseline Rf for your reactants.
-
Initiation: Begin stirring and add the base catalyst. If the reaction is exothermic, use an ice bath to maintain the desired temperature.
-
Monitoring: Every 15-30 minutes, take a small aliquot of the reaction mixture, quench it (e.g., with a drop of dilute HCl), and spot it on a TLC plate next to the baseline spot.
-
Analysis: Develop the TLC plate. The reaction is complete when the benzaldehyde spot has disappeared or is no longer diminishing in intensity, and a new, lower Rf spot corresponding to the more polar product is dominant.
-
Workup: Once complete, proceed with the reaction workup (e.g., neutralization, extraction, and purification).
Q5: How does the solvent affect the conversion rate?
The solvent's primary role is to solubilize the reactants and facilitate the interaction between the catalyst and the substrates. The choice of solvent can significantly influence reaction rates and yields.[5][16]
| Solvent Type | Examples | Use Case & Rationale |
| Polar Protic | Ethanol, Water, Ethanol/Water mixtures | Excellent for dissolving ionic intermediates and catalysts like NaOH or KCN. An ethanol/water mixture is very common for Claisen-Schmidt and Benzoin condensations.[5][17] |
| Polar Aprotic | DMF, Acetonitrile | Can be effective for Knoevenagel condensations, sometimes leading to higher conversions and shorter reaction times.[4] |
| Non-Polar | Toluene, Hexane | Generally less common, but may be used with a Dean-Stark trap to azeotropically remove water and drive the reaction equilibrium forward, which is particularly useful for reversible condensations.[4] |
| Solvent-Free | None (reactants ground together) | An environmentally friendly "green" option that can, in some cases, lead to faster reactions and higher yields by maximizing reactant concentration.[10][18] |
References
- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemcess.com [chemcess.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. brainly.in [brainly.in]
- 8. Aldehyde - Wikipedia [en.wikipedia.org]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. pure.tue.nl [pure.tue.nl]
- 11. m.youtube.com [m.youtube.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Benzoin Condensation [organic-chemistry.org]
- 14. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 15. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05320A [pubs.rsc.org]
- 16. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Glycidic Ester Stability During Aqueous Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of preventing the hydrolysis of glycidic esters during aqueous workup procedures. Glycidic esters are valuable synthetic intermediates, but their inherent instability in aqueous environments can significantly impact reaction yields and purity.[1][2][3] This resource is designed to equip you with the knowledge and protocols to navigate these challenges effectively.
I. Understanding the Challenge: The Instability of Glycidic Esters
Glycidic esters, or α,β-epoxy esters, are synthesized through the Darzens condensation, a reaction between a ketone or aldehyde and an α-haloester in the presence of a base.[4][5][6] The resulting molecule contains both a strained epoxide ring and an ester functional group, both of which are susceptible to hydrolysis.
Mechanism of Hydrolysis
The primary cause of degradation during aqueous workup is the hydrolysis of the ester functional group, a reaction catalyzed by both acids and bases.[7][8][9] This cleavage of the ester bond yields a carboxylic acid and an alcohol.[8] The epoxide ring can also undergo ring-opening reactions under these conditions.
Below is a diagram illustrating the base-catalyzed hydrolysis of a glycidic ester.
Caption: Base-catalyzed hydrolysis of a glycidic ester.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the hydrolysis of glycidic esters during workup?
A1: The main culprits are the presence of water, acidic or basic conditions, and elevated temperatures.[8][9] The combination of these factors during a standard aqueous workup creates an environment highly conducive to ester cleavage.
Q2: At what pH are glycidic esters most stable?
A2: Ester hydrolysis is catalyzed by both acids and bases, so the rate of degradation is slowest at a neutral or slightly acidic pH, generally between pH 4 and 6.[9] However, the optimal pH for stability can vary depending on the specific structure of the ester.
Q3: How does temperature influence the rate of hydrolysis?
A3: As with most chemical reactions, the rate of glycidic ester hydrolysis increases with temperature.[10][11][12] Therefore, performing aqueous workups at reduced temperatures is a crucial preventative measure.
Q4: Are there alternatives to traditional aqueous workups?
A4: Yes, non-aqueous workups or minimizing contact with water are highly effective strategies. These can include direct filtration of the reaction mixture, precipitation of the product, or using anhydrous drying agents immediately after a rapid and cold aqueous wash.
III. Troubleshooting Guides & Detailed Protocols
This section provides solutions to common problems encountered during the workup of reactions involving glycidic esters.
Issue 1: Significant Product Loss and Formation of a Carboxylic Acid Byproduct
Observation: TLC or LCMS analysis after aqueous workup shows a significant amount of a more polar byproduct, identified as the corresponding glycidic acid, and a low yield of the desired glycidic ester.
Root Cause: This is a classic sign of extensive ester hydrolysis. The likely causes are prolonged exposure to aqueous acid or base, or performing the workup at room temperature or higher.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting hydrolysis.
Protocol 1: Optimized Mild Aqueous Workup
This protocol is designed to minimize hydrolysis by controlling pH, temperature, and exposure time.
Materials:
-
Ice bath
-
Separatory funnel
-
Pre-chilled (0-5 °C) deionized water
-
Pre-chilled (0-5 °C) saturated sodium bicarbonate (NaHCO₃) solution or saturated ammonium chloride (NH₄Cl) solution
-
Pre-chilled (0-5 °C) brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cool the Reaction Mixture: Before workup, cool the reaction mixture to 0-5 °C in an ice bath.[13]
-
Quench with Cold Water: Slowly add cold deionized water to the reaction mixture with gentle stirring.[13]
-
Extraction: Transfer the mixture to a separatory funnel containing the cold extraction solvent. Perform the extraction quickly to minimize contact time.
-
Neutralizing Wash: Wash the organic layer with cold, saturated NaHCO₃ solution to neutralize any remaining acid, or with cold, saturated NH₄Cl to neutralize any remaining base.[13][14]
-
Brine Wash: Perform a final wash with cold brine to remove the bulk of the water from the organic layer.[13]
-
Drying: Immediately dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.
| Parameter | Standard Workup | Optimized Mild Workup | Rationale |
| Temperature | Room Temperature | 0-5 °C | Reduces the rate of hydrolysis.[11] |
| Aqueous Wash | 1M HCl or 1M NaOH | Saturated NaHCO₃ or NH₄Cl | Avoids strongly acidic or basic conditions that catalyze hydrolysis.[15][16][17][18] |
| Contact Time | Not controlled | Minimized | Reduces the opportunity for the hydrolysis reaction to occur. |
Issue 2: Emulsion Formation During Extraction
Observation: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult and leading to product loss.
Root Cause: Emulsions can be caused by the presence of salts or polar byproducts. Vigorous shaking during extraction can also contribute to their formation.
Protocol 2: Breaking Emulsions and Preventing Their Formation
Procedure:
-
Prevention: During extraction, gently invert the separatory funnel several times rather than shaking it vigorously.
-
Breaking Emulsions:
-
Add a small amount of brine to the separatory funnel. The increased ionic strength of the aqueous phase can help break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
Allow the mixture to stand undisturbed for a longer period to allow for separation.
-
Advanced Strategy: Phase-Transfer Catalysis (PTC) for Workup
For extremely sensitive glycidic esters, a phase-transfer catalysis approach can be used to perform reactions in a two-phase system, which can minimize hydrolysis by keeping the ester primarily in the organic phase, away from the aqueous base.[19][20][21] While more commonly used in the reaction itself, the principles can be applied to workup design. This involves using a catalyst to shuttle a reagent between an organic and aqueous phase, allowing for reaction without the sensitive substrate being exposed to the bulk aqueous phase.
Considerations for PTC in Workup:
-
Catalyst Selection: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 are common choices.
-
Solvent System: A biphasic system, typically water and a non-polar organic solvent like toluene or dichloromethane.
-
Agitation: Gentle stirring is crucial to facilitate interfacial reaction without promoting emulsion formation.
This is an advanced technique and should be considered when other methods have failed to prevent significant hydrolysis.
IV. Summary of Best Practices
-
Temperature Control is Critical: Always perform aqueous workups at low temperatures (0-5 °C).
-
Maintain a Neutral pH: Use mild washing agents like saturated sodium bicarbonate, ammonium chloride, or brine instead of strong acids or bases.
-
Minimize Water Contact: Work quickly and efficiently during extractions. Dry the organic layer thoroughly with an anhydrous drying agent.
-
Gentle Mixing: Avoid vigorous shaking during extractions to prevent emulsion formation.
-
Consider Non-Aqueous Alternatives: If hydrolysis remains a significant issue, explore non-aqueous workup procedures.
By implementing these strategies, you can significantly improve the yield and purity of your glycidic ester products.
V. References
-
Ballester, M. (1955). Mechanisms of The Darzens and Related Condensations. Chemical Reviews, 55(2), 283–300.
-
Darzens, G. (1904). Condensation of ketones or aldehydes with α-haloesters. Comptes rendus de l'Académie des sciences, 139, 1214-1217.
-
Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(5), 2055–2061.
-
Kayser, A. (1936). Sur la condensation des éthers α-halogénés avec les aldéhydes et les cétones en présence de sodium. Annales de Chimie,[13] 6, 170-231.
-
Li, J. J. (2006). Darzens glycidic ester condensation. In Name Reactions (3rd ed., pp. 183–184). Springer-Verlag.
-
Linstead, R. P., & Mann, J. T. W. (1930). Investigations of the olefinic acids. Part XII. The synthesis of γ-methyl-Δα-butene-α-carboxylic acid and its behaviour on fission. Journal of the Chemical Society (Resumed), 2070-2075.
-
Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5(10), 413–440.
-
Singh, S. P., & Kagan, H. B. (1970). Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by chiral phase-transfer catalysts. The Journal of Organic Chemistry, 35(7), 2203–2207.
-
Vedantu. (n.d.). Darzens Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Darzens reaction. Retrieved from --INVALID-LINK--
-
Yarnall, W. A., & Wallis, E. S. (1939). The Application of the Darzens Synthesis to the Preparation of Aldehydes and Ketones. Journal of the Organic Chemistry, 4(3), 270–283.
-
Zhang, H., Jin, P., Zhang, M., & Xu, X. (2016). Mitigation of 3-MCPD Esters Formation by Radical Scavengers. Journal of the American Oil Chemists' Society, 93(7), 939–947.
References
- 1. US5274300A - Enzymatic hydrolysis of glycidate esters in the presence of bisulfite anion - Google Patents [patents.google.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carbodiimide.com [carbodiimide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sciencemadness.org [sciencemadness.org]
- 15. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ars.usda.gov [ars.usda.gov]
- 19. phasetransfer.com [phasetransfer.com]
- 20. phasetransfer.com [phasetransfer.com]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
Removal of unreacted starting materials from Darzens reaction mixture
Welcome to the technical support center for the Darzens reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying the desired α,β-epoxy esters (glycidic esters) from unreacted starting materials. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs) - Troubleshooting Purification
Question 1: I'm having trouble removing unreacted aldehyde/ketone from my reaction mixture. What are the best strategies?
Answer:
Unreacted aldehydes or ketones are common impurities in the Darzens reaction, and their removal can be challenging due to their varying polarities. Here are several strategies, from simple to more advanced, to address this issue:
-
Aqueous Work-up with Bisulfite Wash: For many aldehydes, a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) is highly effective. The bisulfite anion adds to the carbonyl group to form a water-soluble bisulfite adduct, which is then easily separated in the aqueous layer.[1] This method is generally less effective for sterically hindered ketones.
-
Extractive Work-up: A standard extractive work-up can often remove a significant portion of the unreacted carbonyl compound.[2][3] After quenching the reaction, typically with water or a mild acid, the mixture is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Washing the organic layer with brine can further help to remove water-soluble impurities.
-
Column Chromatography: If the polarity difference between your product and the unreacted carbonyl is sufficient, column chromatography is a reliable method for purification.[4][5][6] Thin-layer chromatography (TLC) should be used first to determine a suitable solvent system that provides good separation.
-
Recrystallization: If your glycidic ester product is a solid, recrystallization can be an excellent purification method.[7] This technique relies on the differential solubility of the product and impurities in a given solvent at different temperatures.
Question 2: My α-haloester is co-eluting with my product during column chromatography. How can I improve the separation?
Answer:
Co-elution of the α-haloester with the desired glycidic ester is a frequent issue, as their polarities can be quite similar. Here are some expert tips to enhance separation:
-
Optimize Your Solvent System: The key to good chromatographic separation is finding the right mobile phase. A common mistake is using a solvent system that is too polar, causing all components to move too quickly up the column.[5] Experiment with less polar solvent systems. A gradient elution, where the polarity of the solvent is gradually increased, can also be very effective.
-
Change the Stationary Phase: While silica gel is the most common stationary phase, other options are available. For less polar compounds, alumina may provide a different selectivity. Reversed-phase chromatography, using a C18 stationary phase and polar solvents, is another alternative if the compounds are suitable.
-
Consider a Chemical Quench: In some cases, it may be possible to selectively react the unreacted α-haloester. For instance, hydrolysis of the ester to the corresponding carboxylic acid by washing with a dilute base could significantly alter its polarity, making it easily separable from the desired product. However, care must be taken to ensure the desired glycidic ester is stable under these conditions.[7]
Question 3: After my work-up, I see multiple spots on my TLC plate close to my product spot. What could these be?
Answer:
The Darzens reaction, while powerful, can sometimes lead to side products.[8][9][10] Understanding the reaction mechanism can help in identifying these impurities.
-
Diastereomers: The Darzens reaction can produce two diastereomers (cis and trans) of the glycidic ester.[8][10] These isomers often have very similar polarities and may appear as two close spots on a TLC plate. Their ratio is influenced by the reaction conditions and the substrates used.
-
Aldol Side Products: Since the reaction is base-catalyzed, self-condensation of the aldehyde or ketone starting material (an aldol reaction) can occur, especially with aliphatic aldehydes.[11][12] These aldol products are typically more polar than the starting materials and the desired product.
-
Hydrolysis Products: If the reaction work-up involves harsh acidic or basic conditions, the glycidic ester can be hydrolyzed.[10] This can lead to the formation of an α-hydroxy acid or, after decarboxylation, a new aldehyde or ketone.
Detailed Experimental Protocol: Purification by Column Chromatography
This protocol provides a step-by-step guide for purifying a glycidic ester from unreacted starting materials using flash column chromatography.
1. Preparation of the Crude Mixture:
-
After the reaction is complete, quench the reaction mixture by pouring it into cold water.[2]
-
Perform an extractive work-up using a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated solution of sodium bisulfite (if an unreacted aldehyde is suspected), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. TLC Analysis to Determine the Solvent System:
-
Dissolve a small amount of the crude product in a volatile solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.35, with good separation from all impurities.[13]
3. Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the chosen solvent system (slurry packing is generally preferred).[14]
-
Ensure the silica gel bed is level and free of cracks.
4. Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully load the solution onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[13]
5. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure (flash chromatography).[5]
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
6. Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified glycidic ester.
Data Summary Table for Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate | Good starting point for a wide range of polarities. |
| Rf of Product | 0.2 - 0.35 | Optimal for good separation and reasonable elution time. |
| Loading Method | Wet loading or dry loading | Wet loading for soluble compounds, dry for less soluble ones. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the removal of unreacted starting materials from a Darzens reaction mixture.
Caption: Troubleshooting workflow for Darzens reaction purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Darzens reaction - Wikipedia [en.wikipedia.org]
- 9. Darzens Reaction [organic-chemistry.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. chemistnotes.com [chemistnotes.com]
- 12. jackwestin.com [jackwestin.com]
- 13. Purification [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
Navigating Stereoselectivity in Glycidic Ester Synthesis: A Technical Guide to the Influence of Base Selection
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the Darzens glycidic ester condensation. The stereochemical outcome of this powerful carbon-carbon bond-forming reaction is paramount in multistep syntheses, where the chirality of the resulting α,β-epoxy ester can dictate the stereochemistry of the final active pharmaceutical ingredient. This guide offers a comprehensive exploration of how the choice of base critically influences the cis/trans diastereoselectivity of glycidic esters, providing both theoretical understanding and practical troubleshooting advice to navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Darzens reaction, and why is the cis/trans ratio of the resulting glycidic ester significant?
The Darzens reaction, also known as the Darzens condensation or glycidic ester condensation, is a chemical reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, commonly referred to as a "glycidic ester".[1] This reaction is a cornerstone in organic synthesis as it constructs a new carbon-carbon bond and an epoxide ring in a single step.[2]
The significance of the cis/trans ratio lies in the stereochemical control it offers in the synthesis of complex molecules. The epoxide ring of the glycidic ester is a versatile functional group that can be opened through various nucleophilic attacks. The relative stereochemistry of the substituents on the epoxide ring (either cis or trans) will determine the stereochemical configuration of the resulting products after ring-opening.[1] Consequently, controlling the cis/trans ratio is crucial for achieving the desired stereoisomer of a target molecule, particularly in the development of chiral drugs where only one enantiomer or diastereomer may exhibit the desired therapeutic effect.
Q2: How does the choice of base fundamentally influence the cis/trans ratio in the Darzens reaction?
The choice of base is a critical parameter that can significantly alter the cis/trans ratio of the glycidic ester product. The base's role is to deprotonate the α-haloester, forming a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in an aldol-type addition. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the halide to form the epoxide ring.[3]
The influence of the base on the stereochemical outcome can be attributed to several factors:
-
Steric Hindrance: Sterically bulky bases, such as potassium tert-butoxide (KOtBu), can influence the stereochemistry of the initial aldol addition.[4] The bulky base may favor the formation of one diastereomeric halohydrin intermediate over the other due to steric interactions in the transition state.[5]
-
Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control, and the base can play a role in determining which pathway is favored.[1] A strong, non-hindered base at low temperatures may favor the kinetically preferred product (the one that forms faster), while a weaker base or higher temperatures might allow for equilibration of the intermediate halohydrin, leading to the thermodynamically more stable product.
-
Ion Pairing: The nature of the cation associated with the base (e.g., Na⁺, K⁺) can influence the geometry of the enolate and the transition state of the aldol addition through coordination effects, thereby affecting the diastereoselectivity.
Q3: Which type of base, sterically hindered or non-hindered, is more likely to favor the formation of the trans-glycidic ester?
Generally, sterically hindered bases tend to favor the formation of the trans-glycidic ester. The rationale behind this lies in the transition state of the initial aldol-like addition of the enolate to the carbonyl compound. A bulky base, such as potassium tert-butoxide, will preferentially deprotonate the α-haloester in a manner that minimizes steric clash in the subsequent attack on the aldehyde or ketone. This often leads to a transition state that results in the formation of the anti-halohydrin intermediate, which then undergoes an intramolecular SN2 reaction with inversion of configuration to yield the trans-epoxide.[5]
Conversely, smaller, less hindered bases like sodium ethoxide (NaOEt) may exhibit less pronounced stereochemical preference, often leading to a mixture of cis and trans isomers. The exact ratio will also depend on other factors such as the solvent, temperature, and the specific substrates used.
Troubleshooting Guide
My Darzens reaction is yielding an unexpected cis/trans ratio. What are the potential causes and how can I fix it?
An unexpected cis/trans ratio is a common issue in the Darzens reaction and can often be rectified by carefully considering and adjusting the reaction parameters.
Potential Causes:
-
Base Selection: The steric bulk and strength of the base are primary drivers of stereoselectivity. A less hindered base than intended may have been used, or the chosen base may not be providing the desired level of kinetic or thermodynamic control.
-
Reaction Temperature: Temperature plays a crucial role in determining whether the reaction is under kinetic or thermodynamic control. Higher temperatures can lead to equilibration of the intermediates, favoring the more stable thermodynamic product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the enolate and the transition states, thereby affecting the stereochemical outcome.
-
Rate of Addition: A rapid addition of the base or the reactants can lead to localized high concentrations and temperature fluctuations, which may negatively impact selectivity.
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
To favor the trans isomer, consider switching to a more sterically demanding base like potassium tert-butoxide.
-
For potentially higher cis selectivity, a less hindered base like sodium ethoxide or sodium amide might be more suitable, although this is highly substrate-dependent.
-
-
Control the Temperature:
-
To enhance kinetic control and potentially favor the less stable isomer, conduct the reaction at a lower temperature (e.g., -78 °C or 0 °C).
-
To promote thermodynamic control and favor the more stable isomer, a higher reaction temperature may be beneficial, but be mindful of potential side reactions.
-
-
Optimize the Solvent:
-
Non-polar solvents like toluene or THF are commonly used. Experiment with different solvents to see how they influence the diastereoselectivity. Aprotic polar solvents can also be considered, but may lead to different outcomes.
-
-
Slow Down the Addition:
-
Add the base solution dropwise to the mixture of the α-haloester and the carbonyl compound at the desired reaction temperature. This ensures better control over the reaction conditions.
-
I am observing low yields in my glycidic ester synthesis. What experimental parameters should I investigate?
Low yields in a Darzens reaction can stem from a variety of issues, from reactant quality to procedural execution.
Potential Causes:
-
Side Reactions: Competing reactions such as the self-condensation of the aldehyde or ester (e.g., Claisen condensation for esters with α-hydrogens), or elimination reactions can reduce the yield of the desired glycidic ester.[6]
-
Moisture: The presence of water can consume the base and lead to hydrolysis of the ester starting material or the glycidic ester product.
-
Base Stoichiometry: An insufficient amount of base will result in incomplete reaction, while a large excess can promote side reactions.
-
Reaction Time and Temperature: The reaction may not have gone to completion, or decomposition of the product may have occurred at elevated temperatures or with prolonged reaction times.
-
Purification Issues: Glycidic esters can be sensitive to acidic or basic conditions, and may decompose on silica gel during chromatographic purification.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Base Stoichiometry: Typically, 1.0 to 1.5 equivalents of base are used. Titrate your base solution if its concentration is uncertain.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and determine the optimal reaction time.
-
Purification Strategy:
-
Consider using a neutral chromatographic support like alumina instead of silica gel if your product is acid-sensitive.
-
A simple workup involving quenching with a mild acid (e.g., saturated aqueous ammonium chloride), extraction, and solvent evaporation may be sufficient for some applications.
-
Distillation under reduced pressure can be an effective purification method for volatile glycidic esters.
-
How can I accurately determine the cis/trans ratio of my glycidic ester product mixture?
The most common and reliable method for determining the cis/trans ratio of glycidic esters is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The protons on the epoxide ring and the adjacent carbons will have different chemical shifts and coupling constants in the cis and trans isomers.
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the crude or purified product mixture.
-
Identify the characteristic signals for the cis and trans isomers. The protons on the epoxide ring are often well-resolved and can be used for this purpose.
-
Integrate the distinct signals corresponding to each isomer.
-
Calculate the ratio of the integrals to determine the relative abundance of the cis and trans isomers.
For definitive assignment of which set of signals corresponds to the cis and which to the trans isomer, Nuclear Overhauser Effect (NOE) experiments can be performed.[7]
Data Presentation: Base Selection and its Impact on Stereoselectivity
The following table summarizes the effect of different bases on the cis/trans ratio and yield for the Darzens reaction between benzaldehyde and ethyl chloroacetate, a commonly studied model system.
| Base | Solvent | Temperature | cis/trans Ratio | Yield (%) | Reference(s) |
| Sodium Ethoxide (NaOEt) | Benzene | Room Temp. | Predominantly trans | Good | [8] |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 10-15 °C | Predominantly trans | 83-95 | [9] |
| Phosphazene Base (P₁-t-Bu) | Acetonitrile | 25 °C | ~1:1 | ~83 | [10] |
Note: "Good" yields are as described in the cited literature where specific percentages were not provided. The stereochemical outcome can be highly dependent on the specific reaction conditions and substrates.
Experimental Protocols
Representative Protocol for the Darzens Condensation of Benzaldehyde and Ethyl Chloroacetate
This protocol provides a general procedure that can be adapted to investigate the effect of different bases.
Materials:
-
Benzaldehyde (freshly distilled)
-
Ethyl chloroacetate
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, toluene, or an alcohol corresponding to the alkoxide base)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Charging Reactants: To the flask, add the anhydrous solvent, followed by the freshly distilled benzaldehyde and ethyl chloroacetate. Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Base Addition: Dissolve the chosen base in the anhydrous solvent and add it to the dropping funnel. Add the base solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the desired temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or alumina, or by vacuum distillation.
-
Characterization: Analyze the purified product by ¹H NMR to determine the cis/trans ratio.
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the Darzens reaction and the competing pathways leading to the cis and trans glycidic esters.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of ethyl 3-phenylglycidate in acidic vs basic media
An in-depth guide for researchers, scientists, and drug development professionals.
Technical Support Center: Ethyl 3-Phenylglycidate Stability
Welcome to the technical support guide for this compound (EPG). This document provides in-depth answers and troubleshooting protocols for researchers encountering stability issues with EPG, particularly concerning its behavior in acidic and basic environments. Our goal is to explain the causality behind experimental observations and provide robust, self-validating methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound (EPG), also known as ethyl 3-phenyloxirane-2-carboxylate, is a versatile chemical intermediate. It features two key functional groups: an epoxide and an ethyl ester[1]. This structure makes it a valuable building block in various fields. It is a key intermediate for synthesizing the C-13 side chain of the anti-cancer drug Taxol and is also used in the development of other pharmaceuticals, agrochemicals, and specialty polymers[2][3]. In the flavor and fragrance industry, it is prized for its characteristic fruity, strawberry-like aroma[1][4].
The stability of EPG is paramount because its dual functional groups are susceptible to degradation, especially hydrolysis. The high reactivity of the strained epoxide ring means it can readily open under both acidic and basic conditions[5][6]. Uncontrolled degradation can lead to impurities, loss of yield, and downstream reaction failures, compromising the quality and efficacy of the final product.
Q2: I'm observing a rapid loss of EPG in my acidic reaction media. What is happening at a mechanistic level?
Under acidic conditions, two primary degradation pathways occur simultaneously: acid-catalyzed opening of the epoxide ring and acid-catalyzed hydrolysis of the ester.
-
Epoxide Ring Opening: The reaction begins with the protonation of the epoxide's oxygen atom, converting it into a good leaving group (a hydroxyl group)[5][6]. This is followed by a nucleophilic attack, typically by water or another solvent molecule. Due to the presence of the phenyl group, the benzylic carbon (C3) can better stabilize a partial positive charge. Consequently, the reaction proceeds with SN1-like character, where the nucleophile preferentially attacks this more substituted carbon[5][7]. This results in the formation of ethyl 2,3-dihydroxy-3-phenylpropanoate.
-
Ester Hydrolysis: Concurrently, the ethyl ester can undergo acid-catalyzed hydrolysis. This is a reversible equilibrium reaction, often the reverse of Fischer esterification[8]. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are 3-phenylglycidic acid and ethanol.
The resulting 3-phenylglycidic acid is often unstable and can subsequently decarboxylate (lose CO₂) to form phenylacetaldehyde[3][9].
Q3: My EPG sample is degrading in a basic solution. How does this mechanism differ from acidic degradation?
In basic media, the degradation also involves both epoxide ring opening and ester hydrolysis, but the mechanisms are distinct.
-
Epoxide Ring Opening: This proceeds via a direct SN2 mechanism[10][11]. A strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks one of the epoxide carbons. Unlike the acidic pathway, the attack occurs at the less sterically hindered carbon (C2)[5][7]. This backside attack leads to the inversion of stereochemistry at that center and, after protonation from the solvent, yields a diol product.
-
Ester Hydrolysis (Saponification): The ester group is readily hydrolyzed under basic conditions in an irreversible process called saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt (e.g., sodium 3-phenylglycidate) and ethanol. This reaction is typically faster than acid-catalyzed hydrolysis.
Q4: What are the primary degradation products I should be looking for when analyzing a stressed EPG sample?
Depending on the pH, the primary degradation products will vary. A summary is provided below.
| Condition | Primary Degradation Products | Secondary Degradation Products |
| Acidic | Ethyl 2,3-dihydroxy-3-phenylpropanoate (from epoxide opening), 3-Phenylglycidic Acid (from ester hydrolysis) | Phenylacetaldehyde (from decarboxylation of glycidic acid) |
| Basic | Sodium 2,3-dihydroxy-3-phenylpropanoate (from epoxide opening), Sodium 3-phenylglycidate (from saponification) | Phenylacetaldehyde (from decarboxylation upon acidification) |
Troubleshooting & Experimental Guides
Issue: Unexpected Impurity Detected During Synthesis or Formulation
If an unknown impurity arises during a process involving EPG, it is likely a degradation product. The first step is to characterize the pH of your system.
-
If the medium is acidic (pH < 6): Suspect acid-catalyzed hydrolysis products.
-
If the medium is basic (pH > 8): Suspect base-catalyzed hydrolysis products.
-
If the medium is near neutral (pH 6-8): Spontaneous hydrolysis is slower but still possible, especially with prolonged exposure to water or heat[3].
Protocol 1: General Stability Assessment of EPG
This workflow provides a systematic approach to investigating the stability of EPG.
References
- 1. This compound | 121-39-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing Epimerization in Glycidic Ester Synthesis
Welcome to the technical support center for the Darzens glycidic ester condensation. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and control stereochemical outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of epimerization during this crucial carbon-carbon bond-forming reaction.
Introduction to the Challenge: Epimerization in the Darzens Reaction
The Darzens condensation is a powerful tool for the synthesis of α,β-epoxy esters (glycidic esters), which are valuable intermediates in the preparation of various compounds.[1][2][3] The reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[1][2][4] While effective, a significant challenge is controlling the stereochemistry at the two newly formed stereocenters, as epimerization can lead to a mixture of diastereomeric products.[1][4]
This guide provides a systematic approach to understanding and minimizing unwanted epimerization, ensuring higher yields of the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of the Darzens reaction?
A: In the Darzens reaction, two new stereocenters are created, leading to the possibility of syn and anti diastereomers of the intermediate halohydrin, which then form cis and trans epoxides, respectively.[4] Epimerization refers to the process where one diastereomer of the intermediate halohydrin converts into the other before the final ring-closing step to form the epoxide.[1] This occurs because the initial aldol-type addition step is often reversible under the basic reaction conditions, allowing for equilibration to the thermodynamically more stable diastereomer.[1][4]
Q2: What is the primary cause of poor diastereoselectivity in my glycidic ester synthesis?
A: The primary cause is often the reversibility of the initial carbon-carbon bond formation, which leads to the formation of a mixture of diastereomeric halohydrin intermediates.[1][5] The final diastereomeric ratio of the epoxide product is determined by the relative rates of cyclization of these intermediates and their relative stabilities if they are allowed to equilibrate.[1] Factors such as the choice of base, solvent, reaction temperature, and reaction time all play a crucial role in influencing this outcome.
Q3: Can the choice of base influence the level of epimerization?
A: Absolutely. The strength and steric bulk of the base are critical. A very strong base can accelerate the deprotonation of the α-haloester, but it can also promote the reverse aldol-type reaction, leading to epimerization.[1] Sterically hindered bases can influence the facial selectivity of the enolate addition to the carbonyl, potentially improving the initial diastereoselectivity. Alkoxides corresponding to the ester side-chain are often chosen to prevent side reactions like acyl exchange.[1][6][7]
Q4: How does temperature affect the stereochemical outcome?
A: Temperature is a key parameter for controlling whether a reaction is under kinetic or thermodynamic control.[8][9][10][11][12]
-
Low temperatures generally favor the kinetic product, which is the diastereomer that is formed fastest.[8][9][12] By minimizing the energy available for the reverse reaction, low temperatures can "lock in" the initial diastereomeric ratio.
-
Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the intermediates to equilibrate to the more stable thermodynamic product.[8][9]
Q5: What is the difference between kinetic and thermodynamic control in this reaction?
A:
-
Kinetic control occurs when the product ratio is determined by the relative rates of formation of the diastereomeric intermediates.[8][11] This is typically favored at lower temperatures and with shorter reaction times.
-
Thermodynamic control is established when the reaction is reversible, and the system reaches equilibrium.[8][11] The product ratio then reflects the relative thermodynamic stabilities of the intermediates. This is favored at higher temperatures and with longer reaction times.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter and provides actionable solutions to minimize epimerization.
Issue 1: Low Diastereomeric Ratio (e.g., close to 1:1)
A low diastereomeric ratio (dr) indicates a lack of stereocontrol in the reaction.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base/Solvent Combination | The polarity and coordinating ability of the solvent, along with the base's strength and counter-ion, significantly impact the transition state energies for both the forward and reverse reactions. A non-optimal combination can lead to similar formation rates and stabilities for both diastereomers. | Systematically screen base and solvent combinations. Start with common systems like sodium ethoxide in ethanol or potassium tert-butoxide in THF. Aprotic polar solvents like NMP or DMSO have been shown to improve yields and selectivity in some cases.[13] |
| Reaction Temperature is Too High | Elevated temperatures promote the equilibration of the halohydrin intermediates, eroding the initial kinetic selectivity and leading to a mixture reflecting thermodynamic stability, which may be close to 1:1 depending on the substrates.[8] | Lower the reaction temperature. Conduct the reaction at 0 °C, -20 °C, or even as low as -78 °C.[13][14] This will favor the kinetically controlled product and reduce the rate of the retro-aldol reaction. |
| Prolonged Reaction Time | Even at lower temperatures, allowing the reaction to proceed for too long can permit the slow equilibration to the thermodynamic mixture. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting materials are consumed to prevent post-reaction epimerization. |
Issue 2: Inconsistent Stereochemical Outcome Between Batches
Variability in results often points to subtle, uncontrolled parameters in the experimental setup.
| Potential Cause | Explanation | Recommended Solution |
| Moisture in Reagents/Solvents | Trace amounts of water can alter the nature and effective concentration of the base, leading to inconsistent reaction rates and selectivities. | Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and properly stored, anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Rate of Reagent Addition | The local concentration of the base or electrophile can affect the reaction pathway. A rapid addition might lead to localized temperature increases or side reactions. | Standardize the rate of addition. Use a syringe pump for the slow, controlled addition of the base or one of the reactants to the reaction mixture, especially during scale-up. |
| Purity of Starting Materials | Impurities in the α-haloester or the carbonyl compound can interfere with the reaction, potentially catalyzing side reactions or altering the base's effectiveness. | Purify all starting materials before use through distillation, recrystallization, or chromatography. Verify purity by NMR or other appropriate analytical techniques. |
Issue 3: Desired Diastereomer is the Minor Product
This occurs when the kinetically formed product is not the desired one, and the reaction conditions do not favor its formation.
| Potential Cause | Explanation | Recommended Solution |
| Kinetic Pathway Favors the Undesired Isomer | The transition state leading to the undesired diastereomer is lower in energy under your current conditions. | Explore conditions that favor thermodynamic control. If the desired product is the more stable isomer, running the reaction at a higher temperature for a longer duration may shift the equilibrium in your favor.[1][8] |
| Steric or Electronic Bias | The inherent structure of your substrates may sterically or electronically favor the formation of the undesired isomer. | Employ a chiral auxiliary or catalyst. An asymmetric Darzens reaction using a chiral auxiliary on the ester or a chiral phase-transfer catalyst can create a chiral environment that directs the reaction towards the desired stereoisomer.[5][15] |
Advanced Strategies for Stereocontrol
When simple modifications of base, solvent, and temperature are insufficient, more advanced techniques can be employed.
Strategy 1: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases. In the Darzens reaction, it offers a way to achieve high stereoselectivity under mild conditions.[15][16]
-
Mechanism of Action: A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a natural product like a cinchona alkaloid, transports the enolate from the solid or aqueous basic phase to the organic phase containing the carbonyl compound.[15][17] The chiral catalyst creates a highly organized, asymmetric environment for the C-C bond formation, leading to high enantio- and diastereoselectivity.[15][18]
-
Key Advantages:
Experimental Protocol: Asymmetric Darzens Reaction using a Chiral PTC
-
To a stirred solution of the aldehyde/ketone (1.0 mmol) and the α-haloester (1.2 mmol) in an appropriate organic solvent (e.g., toluene or CH₂Cl₂), add the chiral phase-transfer catalyst (e.g., a cinchonine-derived quaternary ammonium salt, 1-10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (e.g., solid KOH or a 50% aqueous solution of NaOH) and stir vigorously until the reaction is complete (monitor by TLC).
-
Quench the reaction with water or saturated NH₄Cl solution.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Strategy 2: Use of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical course of a reaction.
-
Mechanism of Action: By attaching a chiral auxiliary (e.g., (-)-8-phenylmenthol) to the ester group of the α-haloester, the enolate formed is now chiral.[5] The bulky chiral group blocks one face of the enolate, forcing the carbonyl compound to approach from the less hindered side, thereby controlling the formation of the halohydrin intermediate.[5]
-
Key Advantages:
-
Predictable stereochemical outcome based on the auxiliary's structure.
-
High diastereoselectivity can often be achieved.
-
The auxiliary can be cleaved and recovered after the reaction.
-
Visualizing the Reaction Pathway and Troubleshooting Logic
To better understand the factors influencing the stereochemical outcome, the following diagrams illustrate the core mechanism and a logical workflow for troubleshooting.
Caption: Mechanism of the Darzens reaction showing competing pathways.
Caption: Troubleshooting workflow for improving diastereoselectivity.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Chemistry:Darzens reaction - HandWiki [handwiki.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jackwestin.com [jackwestin.com]
- 12. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 13. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. Phase-transfer-catalyzed asymmetric Darzens reaction [organic-chemistry.org]
- 16. Phase-transfer catalyzed asymmetric Darzens reaction of cyclic α-chloro ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Ethyl 3-Phenylglycidate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemicals, the precise structural elucidation of molecules is paramount. Ethyl 3-phenylglycidate, a key building block in the synthesis of various pharmaceuticals, including the Taxol side-chain, presents a notable case for rigorous analytical characterization. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of the cis and trans diastereomers of this compound. Furthermore, we will explore alternative and complementary analytical techniques to offer a holistic perspective on its characterization.
The Significance of Stereochemistry in this compound
This compound, also known as ethyl 3-phenyloxirane-2-carboxylate, possesses two stereocenters, giving rise to two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the phenyl and ethoxycarbonyl groups on the epoxide ring defines these diastereomers and significantly influences their reactivity and the stereochemical outcome of subsequent synthetic steps. Consequently, the ability to unambiguously differentiate between the cis and trans isomers is crucial for ensuring the desired stereochemical purity of the final active pharmaceutical ingredient (API).
Unraveling the Structure: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy stands as the most powerful and informative technique for the structural elucidation of organic molecules, and this compound is no exception. The distinct spatial arrangements of the protons and carbon atoms in the cis and trans isomers result in discernible differences in their respective NMR spectra.
¹H NMR Spectral Analysis: A Tale of Two Isomers
The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of a molecule. For this compound, the key diagnostic signals are those of the two protons on the epoxide ring (H-2 and H-3).
Expected ¹H NMR Spectral Data:
-
Phenyl Group (C₆H₅): A complex multiplet typically observed in the aromatic region, around δ 7.2-7.4 ppm.
-
Epoxide Protons (H-2 and H-3): These protons are diastereotopic and will appear as two distinct signals, coupled to each other.
-
H-2 (proton adjacent to the ester): Expected to be a doublet.
-
H-3 (proton adjacent to the phenyl group): Expected to be a doublet.
-
Coupling Constant (³JH2-H3): The magnitude of the vicinal coupling constant between H-2 and H-3 is the most critical parameter for distinguishing between the cis and trans isomers.
-
Trans Isomer: A smaller coupling constant is expected, typically in the range of 1.5-2.5 Hz. This is due to the dihedral angle between the two protons being close to 90°.
-
Cis Isomer: A larger coupling constant is anticipated, generally in the range of 4.0-5.0 Hz, reflecting a smaller dihedral angle.
-
-
-
Ethyl Ester Group (-OCH₂CH₃):
-
Methylene Protons (-OCH₂): A quartet around δ 4.0-4.3 ppm, due to coupling with the methyl protons.
-
Methyl Protons (-CH₃): A triplet around δ 1.2-1.4 ppm, due to coupling with the methylene protons.
-
Illustrative Molecular Structure:
Caption: Molecular structure of this compound.
¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168-172 |
| Phenyl (C₆H₅) | 125-135 |
| Epoxide C-2 | 55-60 |
| Epoxide C-3 | 58-63 |
| Methylene (-OCH₂) | 60-65 |
| Methyl (-CH₃) | 13-15 |
The subtle differences in the electronic environments of the epoxide carbons in the cis and trans isomers may lead to slight variations in their chemical shifts, further aiding in their differentiation.
A Broader Analytical Perspective: Alternative and Complementary Techniques
While NMR is the cornerstone of structural elucidation for this compound, a comprehensive characterization often involves a multi-technique approach.
| Analytical Technique | Information Provided | Comparison with NMR |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the molecular weight and fragmentation pattern of the molecule. Can be used to separate the cis and trans isomers. | While MS confirms the molecular weight, it does not provide the detailed structural and stereochemical information that NMR does. GC is excellent for assessing isomeric purity. |
| High-Performance Liquid Chromatography (HPLC) | A powerful technique for the separation and quantification of the cis and trans isomers, particularly when using a chiral stationary phase for enantiomeric resolution. | HPLC is primarily a separation and quantification tool. It does not provide the intrinsic structural information that NMR offers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule, such as the ester carbonyl (C=O) stretch (around 1750 cm⁻¹), the C-O stretches of the ester and epoxide, and the aromatic C-H and C=C vibrations. | FTIR is excellent for confirming the presence of key functional groups but provides limited information on the overall molecular structure and no information on stereochemistry. |
Workflow for Comprehensive Characterization:
Caption: Integrated workflow for the characterization of this compound.
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Typical acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Trustworthiness Through Self-Validating Systems
The robustness of this analytical approach lies in the convergence of data from multiple, independent techniques. The stereochemical assignment made based on the ³JH2-H3 coupling constant in the ¹H NMR spectrum should be consistent with the separation of two distinct isomers by GC or HPLC. Furthermore, the molecular weight determined by MS must match the molecular formula C₁₁H₁₂O₃, and the functional groups identified by FTIR should be in agreement with the structure determined by NMR. This cross-validation provides a high degree of confidence in the final structural assignment.
Conclusion
The unambiguous characterization of this compound diastereomers is a critical step in ensuring the quality and efficacy of the pharmaceuticals derived from it. While ¹H NMR spectroscopy, with its ability to determine the relative stereochemistry through the analysis of coupling constants, remains the primary tool for this purpose, a comprehensive analytical strategy employing ¹³C NMR, GC-MS, HPLC, and FTIR provides a self-validating system for complete structural elucidation and purity assessment. This multi-faceted approach empowers researchers and drug development professionals with the confidence needed to advance their synthetic endeavors.
References
A Senior Application Scientist's Guide to Analytical Standards for Ethyl 3-Phenylglycidate Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of ethyl 3-phenylglycidate is paramount. This versatile compound, a key intermediate in the synthesis of various pharmaceuticals and a significant component in flavor and fragrance formulations, demands robust analytical methods to ensure quality and consistency.[1] This guide provides an in-depth comparison of analytical standards and quantification methodologies, drawing upon established analytical principles and experimental data to inform your selection of the most appropriate techniques for your research needs.
The Critical Role of High-Purity Analytical Standards
The foundation of any quantitative analysis is the quality of the analytical standard. The use of a well-characterized, high-purity reference material is non-negotiable for achieving accurate and reproducible results. Several commercial suppliers offer this compound standards, each with its own specifications.
Comparison of Commercially Available this compound Standards
When selecting an analytical standard, it is crucial to consider not only the stated purity but also the analytical technique used to determine that purity. Gas Chromatography (GC) is a common method for purity assessment.[1]
| Supplier | Product Name | Purity Specification | Grade |
| Sigma-Aldrich | This compound, mixture of cis and trans | 92% | Technical Grade[2] |
| Sigma-Aldrich | Ethyl 3-methyl-3-phenylglycidate, ≥98%, FCC, FG | ≥98% | Food Grade (FG), Kosher, meets JECFA specifications |
| Chem-Impex | This compound | 98 - 100% (GC) | Meets FG specifications, KOSHER, FEMA 2454[1] |
| ChemicalBook | This compound | 99.0% | -[3] |
Expert Insight: While a higher stated purity is generally preferable, it is essential to review the certificate of analysis (CoA) for the specific lot you are purchasing. The CoA will provide detailed information on the analytical methods used for characterization and the identification of any significant impurities. For applications requiring the highest level of accuracy, a Certified Reference Material (CRM) from an accredited provider like LGC Standards or MilliporeSigma (Supelco®) should be considered, as these standards come with a comprehensive certificate of analysis detailing their metrological traceability.
Primary Quantification by Quantitative NMR (qNMR)
For the most accurate determination of purity, especially for primary standards, quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique.[4] Unlike chromatographic methods that rely on a like-for-like comparison, qNMR is a primary ratio method that allows for the direct quantification of a substance against an unrelated internal standard of known purity, traceable to a primary standard (e.g., from NIST).[5]
The purity of the target analyte (Pt) can be calculated using the following equation:
Pt = (It / IIC) * (nIC / nt) * (MWt / MWIC) * (mIC / ms) * PIC
Where:
-
I = Integral of the signal
-
n = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity
-
t = target analyte
-
IC = internal calibrant
Causality Behind the Choice of qNMR: qNMR is the gold standard for certifying reference materials because the signal intensity is directly proportional to the number of nuclei, making it less susceptible to variations in detector response that can affect chromatographic techniques.[4]
Chromatographic Techniques for Routine Quantification: A Comparison of HPLC and GC-MS
For routine analysis and quality control, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. The choice between them depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: Logical workflow for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of this compound. A reversed-phase method is typically employed.
Advantages of HPLC:
-
Robustness and Reproducibility: HPLC methods are generally robust and provide excellent reproducibility for routine quality control.
-
No Derivatization Required: this compound can be analyzed directly, simplifying sample preparation.
-
Flexibility in Detection: While UV detection is common, other detectors such as mass spectrometry (LC-MS) can be coupled for enhanced selectivity and sensitivity.
Disadvantages of HPLC:
-
Moderate Sensitivity with UV Detection: While sufficient for many applications, the limits of detection (LOD) and quantification (LOQ) of HPLC-UV may not be adequate for trace-level analysis.
-
Potential for Co-elution: In complex matrices, there is a risk of co-eluting impurities that may interfere with the accurate quantification of the target analyte.
-
Instrumentation:
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by acquiring a UV spectrum of this compound (typically around 210 nm).
-
Column Temperature: 30 °C
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Caption: High-level workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Advantages of GC-MS:
-
High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, with low limits of detection and quantification, making it ideal for trace analysis. The mass spectrometer provides a high degree of selectivity, reducing the likelihood of interference from co-eluting compounds.
-
Structural Confirmation: The mass spectrum provides valuable structural information, which can be used to confirm the identity of the analyte.
Disadvantages of GC-MS:
-
Sample Volatility: this compound is sufficiently volatile for GC analysis. However, for less volatile compounds, derivatization may be necessary, which can add complexity to the sample preparation and introduce potential sources of error.
-
Thermal Lability: Some compounds may degrade at the high temperatures used in the GC injector and column.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[8]
-
-
Carrier Gas:
-
Helium at a constant flow rate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., ethyl acetate).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the same solvent used for the standards to a known concentration.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Caption: High-level workflow for GC-MS analysis.
Performance Comparison: HPLC vs. GC-MS
The following table provides a comparative summary of the expected performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. The values are based on typical performance for similar analytes and should be validated for your specific application.
| Performance Parameter | HPLC-UV | GC-MS | Justification |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | GC-MS generally offers significantly lower LODs due to the high sensitivity of the mass spectrometer.[9] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | Similar to LOD, the LOQ for GC-MS is typically lower than for HPLC-UV.[10] |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy with proper validation. |
| Precision (%RSD) | < 2% | < 5% | Both techniques can provide excellent precision, with HPLC often showing slightly better repeatability for routine analyses. |
| Sample Throughput | Higher | Lower | HPLC methods often have shorter run times and simpler sample preparation, leading to higher throughput. |
| Cost of Instrumentation | Lower | Higher | GC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems. |
| Confirmation of Identity | Limited (based on retention time) | High (based on mass spectrum) | The mass spectrum from GC-MS provides a high degree of confidence in the identity of the analyte. |
Conclusion and Recommendations
The choice of an analytical standard and quantification method for this compound should be guided by the specific requirements of the application.
-
For the highest level of accuracy and the certification of in-house standards, qNMR is the recommended technique. Its primary nature and direct traceability to SI units make it the gold standard for purity assessment.
-
For routine quality control and high-throughput analysis where high sensitivity is not a primary concern, HPLC-UV is a robust, reliable, and cost-effective choice.
-
When trace-level quantification or unambiguous confirmation of identity is required, GC-MS is the superior method. Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable for these applications.
Ultimately, the most effective approach may involve the use of multiple techniques for cross-validation, ensuring the highest level of confidence in your analytical results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-苯基环氧乙烷甲酸乙酯 technical grade, 92%, mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 121-39-1 [chemicalbook.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. d-nb.info [d-nb.info]
- 9. Restek - Artikel [de.restek.com]
- 10. shimadzu.com [shimadzu.com]
A Tale of Two Epoxidations: A Senior Application Scientist's Guide to the Darzens and Corey-Chaykovsky Reactions
In the intricate world of organic synthesis, the construction of the strained, yet remarkably versatile, three-membered epoxide ring is a frequently encountered challenge. Among the myriad of methods available, the Darzens and Corey-Chaykovsky reactions have long stood as stalwart strategies for the conversion of carbonyl compounds into epoxides. While both reactions achieve the same fundamental transformation, they proceed through distinct mechanistic pathways, employ different reagents, and consequently, offer unique advantages and limitations. This guide provides an in-depth comparison of these two powerful reactions, offering insights into their mechanisms, substrate scope, stereoselectivity, and practical applications to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Distinctions
| Feature | Darzens Reaction | Corey-Chaykovsky Reaction |
| Nucleophile | Halogen-stabilized carbanion (enolate) | Sulfur ylide |
| Key Reagent | α-haloester, α-halo ketone, or α-halo amide | Sulfonium or sulfoxonium salt and a strong base |
| Leaving Group | Halide ion (e.g., Cl⁻, Br⁻) | Dialkyl sulfide (R₂S) or dimethyl sulfoxide (DMSO) |
| Initial Step | Deprotonation to form an enolate | Formation of a sulfur ylide |
| Intermediate | Halohydrin alkoxide | Betaine-like intermediate |
| Primary Product | α,β-Epoxy ester (glycidic ester) or ketone | Epoxide |
| Stereoselectivity | Often a mixture of diastereomers | Generally high, favoring trans-epoxides with unstabilized ylides |
Mechanistic Divergence: A Tale of Two Pathways
The fundamental difference between the Darzens and Corey-Chaykovsky reactions lies in their mechanistic routes to the epoxide ring.
The Darzens Reaction: An Aldol-SN2 Cascade
The Darzens reaction, first reported by Auguste Georges Darzens in 1904, is a condensation reaction between a carbonyl compound (aldehyde or ketone) and an α-haloester in the presence of a base.[1][2][3] The mechanism proceeds in a two-step sequence:
-
Enolate Formation: A base abstracts a proton from the α-carbon of the haloester, forming a resonance-stabilized enolate.[1][3]
-
Nucleophilic Attack and Ring Closure: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in a step reminiscent of an aldol addition. The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the adjacent halide to form the epoxide ring.[1][3]
Caption: The Darzens reaction mechanism.
The Corey-Chaykovsky Reaction: The Sulfur Ylide Pathway
Developed by E.J. Corey and Michael Chaykovsky, this reaction provides a powerful alternative for epoxide synthesis from carbonyls.[4][5] It involves the reaction of a sulfur ylide with an aldehyde or ketone.[4][6] The sulfur ylides are typically generated in situ by treating a sulfonium or sulfoxonium salt with a strong base.[6][7]
The mechanism is a concerted or near-concerted process:
-
Ylide Formation: A strong base deprotonates the sulfonium or sulfoxonium salt to generate the nucleophilic sulfur ylide.[6][8]
-
Nucleophilic Addition and Ring Closure: The ylide attacks the carbonyl carbon, forming a betaine-like intermediate. This is followed by an intramolecular nucleophilic attack of the oxygen anion on the carbon bearing the sulfonium group, leading to the formation of the epoxide and the expulsion of a neutral dialkyl sulfide or dimethyl sulfoxide molecule.[4]
Caption: The Corey-Chaykovsky reaction mechanism.
Substrate Scope and Limitations: Choosing the Right Tool for the Job
The choice between the Darzens and Corey-Chaykovsky reaction often hinges on the specific substrates involved and the desired product.
Darzens Reaction:
-
Strengths: The Darzens reaction is particularly useful for the synthesis of α,β-epoxy esters, also known as glycidic esters, which are valuable synthetic intermediates.[1][3] The reaction tolerates a wide range of functional groups.[9]
-
Limitations: The reaction typically requires an α-halo carbonyl compound, limiting the type of substituent that can be introduced on the epoxide ring. Aldehydes, especially aliphatic ones, can sometimes give low yields due to competing aldol condensation reactions.[2] The stereochemical outcome can be difficult to control, often resulting in a mixture of diastereomers.[1][10]
Corey-Chaykovsky Reaction:
-
Strengths: This reaction is highly versatile and is not limited to the formation of epoxides. It can also be used to synthesize aziridines from imines and cyclopropanes from α,β-unsaturated carbonyl compounds.[4][6][7] The use of different sulfur ylides allows for a degree of tunability in reactivity and selectivity. For instance, dimethylsulfoxonium methylide (Corey's ylide) is generally more stable and less reactive than dimethylsulfonium methylide.[7] This difference in reactivity can be exploited for chemoselectivity.[7]
-
Limitations: The reaction requires the use of strong bases, which may not be compatible with all functional groups. Sterically hindered ketones can be poor substrates. While often stereoselective, achieving high enantioselectivity can be challenging, although chiral versions of the reaction have been developed.[4][6]
Stereoselectivity: A Key Differentiator
A crucial point of comparison is the stereochemical outcome of the two reactions.
-
Darzens Reaction: The stereochemistry of the Darzens reaction is complex and depends on the reaction conditions and substrates.[1] The initial aldol-type addition can lead to two diastereomeric halohydrin intermediates. The subsequent intramolecular SN2 reaction proceeds with inversion of configuration. However, under the basic reaction conditions, the halohydrin intermediate can epimerize, leading to a thermodynamically controlled product distribution.[1] As a result, a mixture of cis and trans epoxides is often obtained.
-
Corey-Chaykovsky Reaction: The Corey-Chaykovsky reaction, particularly with unstabilized sulfur ylides like dimethylsulfonium methylide, generally exhibits good diastereoselectivity, favoring the formation of the trans-epoxide.[4] The stereoselectivity of the addition to cyclic ketones can depend on the ylide used; oxosulfonium ylides tend to favor equatorial attack, while sulfonium ylides often show a preference for axial attack.[11]
Experimental Protocols
To provide a practical context, here are representative experimental procedures for both reactions.
Darzens Condensation of Benzaldehyde with Ethyl Chloroacetate
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous ethanol dropwise to the cooled sodium ethoxide solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by pouring the mixture into a separatory funnel containing cold saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-phenylglycidate.
-
Purify the crude product by column chromatography on silica gel.
Corey-Chaykovsky Epoxidation of Cyclohexanone
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cyclohexanone
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure: [12]
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add trimethylsulfonium iodide (1.1 equivalents) and anhydrous DMSO. Stir until the salt is dissolved.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. The mixture will evolve hydrogen gas and become warm.
-
Stir the resulting ylide solution at room temperature for 15 minutes.
-
Cool the reaction mixture in an ice bath and add a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous DMSO dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure. The crude epoxide can be purified by distillation or column chromatography.
Conclusion: A Strategic Choice for Epoxide Synthesis
Both the Darzens and Corey-Chaykovsky reactions are invaluable tools in the synthetic chemist's arsenal for the preparation of epoxides from carbonyl compounds. The Darzens reaction offers a direct route to α,β-epoxy esters, while the Corey-Chaykovsky reaction provides a more general and often more stereoselective method for epoxide formation, with the added versatility of producing aziridines and cyclopropanes. A thorough understanding of their respective mechanisms, substrate scopes, and stereochemical preferences is paramount for the strategic design and successful execution of complex synthetic routes in research and drug development. The choice between these two classic reactions will ultimately be dictated by the specific molecular architecture of the target and the desired chemical and stereochemical outcome.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Application of the Darzens Glycidic Ester Synthesis [unacademy.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
A Comparative Guide to the Reactivity of Ethyl vs. Methyl 3-Phenylglycidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-phenylglycidate and mthis compound are pivotal intermediates in organic synthesis, notably in the fragrance industry and as precursors for complex molecules. While structurally similar, the choice between the ethyl and methyl ester can have significant implications for reaction kinetics, yield, and pathway selection. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and experimental observations. We will dissect the subtle interplay of steric and electronic effects that govern their behavior in key chemical transformations, including saponification, acid-catalyzed rearrangements, and aminolysis. This analysis is supplemented with quantitative data, detailed experimental protocols for comparative analysis, and mechanistic diagrams to provide a comprehensive resource for laboratory professionals.
Introduction: Beyond a Single Carbon
The α,β-epoxy esters, commonly known as glycidic esters, are a valuable class of compounds, most famously synthesized via the Darzens condensation.[1] Among these, 3-phenylglycidate esters serve as crucial building blocks. Their subsequent transformation, often involving hydrolysis and decarboxylation, can yield aldehydes and ketones with an extended carbon chain, making them highly useful in synthetic chemistry.[2] Furthermore, the chiral nature of these molecules makes them valuable synthons; for instance, optically pure this compound is a key intermediate in the synthesis of the C-13 side chain of the anticancer drug Taxol.[3]
The two most common variants are the methyl and ethyl esters. The decision to use one over the other is often based on commercial availability or historical precedent. However, the difference of a single methylene unit (-CH2-) in the ester group imparts distinct chemical properties that can be leveraged for synthetic advantage. This guide aims to elucidate these differences, moving beyond anecdotal evidence to provide a clear, mechanistically-supported comparison of their reactivity.
Foundational Principles: Steric and Electronic Effects
The reactivity differences between methyl and this compound are primarily dictated by two fundamental properties of the alkyl ester group.
-
2.1 Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. This bulkiness can impede the approach of a nucleophile to the adjacent electrophilic carbonyl carbon. In reactions where nucleophilic attack at the carbonyl is the rate-determining step, the methyl ester is expected to react more rapidly.
-
2.2 Electronic (Inductive) Effects: Alkyl groups are weakly electron-donating through induction. An ethyl group is a slightly stronger electron donor than a methyl group. This effect makes the carbonyl carbon of the ethyl ester marginally less electrophilic than that of the methyl ester. While a more subtle factor than sterics, this electronic difference further contributes to the slower reaction rates observed for the ethyl ester in nucleophilic acyl substitutions.
Comparative Reactivity in Key Transformations
Saponification (Base-Catalyzed Hydrolysis)
Saponification is a cornerstone reaction of esters, proceeding via a nucleophilic acyl substitution mechanism.[4] The reaction is initiated by the attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate.
Comparative Analysis: The rate of saponification is highly sensitive to the steric environment around the carbonyl group. The bulkier ethyl group in this compound presents a greater steric shield compared to the methyl group, hindering the approach of the hydroxide nucleophile. Consequently, mthis compound undergoes saponification at a faster rate than its ethyl counterpart. This is consistent with general observations in ester hydrolysis where reaction rates decrease with increasing size of the alcohol moiety.[5] The slightly enhanced electron-donating nature of the ethyl group also contributes by reducing the electrophilicity of the carbonyl carbon, albeit to a lesser extent than the steric effect.
Acid-Catalyzed Ring Opening & Rearrangement
Under acidic conditions, the epoxide ring becomes the primary site of reactivity. The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group and activating the epoxide carbons toward nucleophilic attack.[6] For 3-phenylglycidic esters, this can lead to either direct ring-opening by a nucleophile or rearrangement.
Comparative Analysis: In acid-catalyzed rearrangements, the stability of carbocation-like character in the transition state is key. The reaction often proceeds through cleavage of the oxirane ring followed by either elimination or a hydride shift.[7] Experimental evidence suggests that reactivity in these rearrangements decreases as the size of the substituent group increases. One study noted the order of reactivity with acids to be methyl >> ethyl > propyl > isopropyl substituted glycidic esters.[7] This indicates that mthis compound is significantly more reactive in acid-catalyzed rearrangements than this compound. This is attributed to the relative ease of proton elimination, which is sterically hindered by larger alkyl groups.
Aminolysis
The reaction of glycidic esters with amines (aminolysis) to form α,β-epoxy amides is a direct parallel to saponification, involving nucleophilic attack at the carbonyl carbon.
Comparative Analysis: The same principles that govern saponification apply to aminolysis. The reaction rate is primarily dictated by steric hindrance at the carbonyl center. Therefore, mthis compound will react more readily with amines than this compound. For syntheses where rapid and efficient conversion to the amide is critical, or when using a particularly bulky amine, the methyl ester is the superior choice.
Synthesis via Darzens Condensation: An Indirect Comparison
The standard synthesis for these molecules is the Darzens condensation, which involves the reaction of an aldehyde or ketone (in this case, benzaldehyde) with an α-halo ester in the presence of a base.[1][8] The choice of methyl chloroacetate versus ethyl chloroacetate is the starting point for our target molecules. The mechanism involves the base-mediated deprotonation of the α-halo ester to form a resonance-stabilized enolate, which then attacks the carbonyl.[1]
While not a reaction of the final product, the choice of starting material can influence overall efficiency. The acidity of the α-proton is similar for both esters, so enolate formation is comparable. However, some literature suggests that yields can vary with different halo esters and amides, implying that subtle factors in the condensation and subsequent intramolecular SN2 ring closure can affect the overall outcome.[2][9] In practice, both esters are used effectively, and the choice is often dictated by the desired final product.
Quantitative Performance Data
| Reaction Type | Reactant | Relative Rate | Key Influencing Factor | Supporting Principle |
| Saponification | Mthis compound | Faster | Steric Hindrance | Rate decreases with increased steric bulk of the alcohol group in the ester.[5] |
| This compound | Slower | |||
| Acid-Catalyzed Rearrangement | Mthis compound | Much Faster | Steric Hindrance | Reactivity decreases significantly with larger alkyl groups at the 3-position.[7] |
| This compound | Slower | |||
| Aminolysis | Mthis compound | Faster | Steric Hindrance | Nucleophilic attack at the carbonyl is sterically hindered by the larger ethyl group. |
| This compound | Slower |
Experimental Protocols
To provide a tangible method for verifying the discussed reactivity differences, the following protocol outlines a procedure for monitoring the comparative rates of saponification.
Protocol: Comparative Saponification Rate by Titration
This protocol uses a quenching and titration method to determine the rate of hydroxide consumption during the saponification of the two esters.
Materials:
-
Mthis compound
-
This compound
-
Ethanol (or other suitable solvent, e.g., THF/water mixture[10])
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator
-
Ice bath
-
Thermostated water bath (e.g., 25 °C)
-
Stopwatches, burettes, pipettes, conical flasks
Procedure:
-
Solution Preparation:
-
Prepare a 0.05 M solution of mthis compound in ethanol.
-
Prepare a 0.05 M solution of this compound in ethanol.
-
Equilibrate the ester solutions, the 0.1 M NaOH solution, and the 0.1 M HCl solution in the thermostated water bath.
-
-
Reaction Initiation (Time = 0):
-
In separate 250 mL conical flasks, pipette 50.0 mL of the methyl ester solution and 50.0 mL of the ethyl ester solution.
-
Simultaneously, pipette 50.0 mL of the pre-heated 0.1 M NaOH solution into each flask.
-
Start the stopwatches immediately. Swirl the flasks to ensure thorough mixing.
-
-
Aliquot Quenching:
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), pipette a 10.0 mL aliquot from each reacting flask and transfer it into a separate conical flask containing 25 mL of ice-cold deionized water and a precisely known excess of 0.1 M HCl (e.g., 15.0 mL). The cold temperature and acid will quench the saponification reaction instantly.
-
-
Back Titration:
-
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl in the quenched sample with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached and persists for 30 seconds.
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
For each time point, calculate the amount of NaOH that was consumed by the saponification reaction.
-
Plot the concentration of the ester remaining versus time for both methyl and this compound.
-
The slope of these plots will be related to the reaction rate constant. A steeper initial slope for the methyl ester plot will quantitatively confirm its higher reactivity.
-
Mechanistic Visualization
The following diagrams illustrate a key reaction mechanism and a practical decision workflow.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Caption: Decision workflow for selecting the appropriate glycidic ester.
Summary and Recommendations
The choice between methyl and this compound is more than a matter of convenience; it is a parameter that can be used to control reaction outcomes.
-
For Reactivity, Choose Methyl: In reactions dominated by nucleophilic attack at the carbonyl carbon, such as saponification and aminolysis, mthis compound is the more reactive option due to reduced steric hindrance. It is the preferred substrate when high reaction rates are desired.
-
For Stability, Choose Ethyl: In contexts where slower, more controlled reactivity is beneficial, or where the ester might be exposed to acidic conditions where rearrangement is undesirable, This compound offers greater stability.[7] Its slower reaction rates can be advantageous in large-scale processes where exotherms need to be carefully managed.
By understanding the underlying principles of steric and electronic effects, researchers can make an informed decision, optimizing their synthetic routes for speed, control, and efficiency.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Phenylglycidate for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise structural elucidation of intermediates is paramount. Ethyl 3-phenylglycidate, a key building block in the synthesis of various pharmaceuticals and a notable component in the flavor and fragrance industry, presents a unique analytical challenge.[1] Its characterization is crucial for ensuring purity, understanding reaction pathways, and guaranteeing the quality of final products. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering a comparative perspective with a structurally similar compound and detailing a robust analytical methodology. Our approach is grounded in established fragmentation principles and supported by spectral database information to provide a trustworthy and authoritative resource for researchers.
Understanding the Analyte: this compound
This compound (C₁₁H₁₂O₃, M.W. 192.21 g/mol ) is an ester characterized by an epoxide ring adjacent to a phenyl group.[2][3] This structure is foundational to its reactivity and, consequently, its fragmentation behavior under mass spectrometric analysis. The presence of the phenyl group, the ester functionality, and the strained epoxide ring all contribute to a distinct and predictable fragmentation pattern upon electron ionization.
The Fragmentation Pathway of this compound
Upon introduction into a mass spectrometer and ionization by electron impact, this compound undergoes a series of fragmentation events. The resulting mass spectrum is a fingerprint of the molecule's structure. The most prominent peaks in the EI mass spectrum of this compound are observed at m/z values of 135, 107, and 91.[2]
The fragmentation cascade is initiated by the formation of a molecular ion ([M]⁺˙) at m/z 192. This molecular ion is often of low abundance due to its instability. The primary fragmentation pathways are detailed below:
Key Fragmentation Pathways:
A significant fragmentation route involves a rearrangement, a common occurrence in the mass spectrometry of β-phenylglycidic esters. This rearrangement involves the migration of the ethoxy group to the benzylic carbon, followed by the loss of a neutral molecule.
Another major fragmentation pathway is initiated by the cleavage of the C-C bond between the epoxide ring and the phenyl group. This is followed by further rearrangements and eliminations to produce the observed characteristic ions.
The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.
References
A Senior Application Scientist's Guide to the Validated GC-MS Analysis of Ethyl 3-Phenylglycidate: A Comparative Approach
For professionals in pharmaceutical development, fragrance formulation, and food science, the accurate quantification of key compounds is not merely a procedural step but the bedrock of product quality, safety, and efficacy. Ethyl 3-phenylglycidate (FEMA No. 2454), a vital aroma compound and synthetic intermediate, is one such molecule where precise analytical determination is paramount.[1][2] This guide provides an in-depth, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for its analysis, explains the scientific rationale behind the methodological choices, and objectively compares its performance against High-Performance Liquid Chromatography (HPLC), an established alternative.
The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) recommendations, ensuring that the protocols are not just procedures to be followed, but self-validating systems designed for robustness and reliability.[3][4][5]
The Analytical Challenge: Why a Validated Method is Non-Negotiable
This compound, with its characteristic strawberry-like aroma, is used extensively as a flavoring agent and fragrance ingredient.[6] Its epoxide ring, however, makes it a reactive molecule, susceptible to hydrolysis and polymerization under certain conditions.[7][8] Therefore, a validated analytical method is critical to:
-
Ensure Purity: Quantify the parent compound accurately, free from interference from starting materials, byproducts, or degradants.
-
Guarantee Stability: Monitor the compound's concentration over time in stability studies.
-
Meet Regulatory Scrutiny: Provide irrefutable, reproducible data packages for regulatory submissions.
Principle Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[9] The choice is predicated on the compound's physical properties—it is a liquid that is readily volatilized without degradation.[6] The gas chromatograph provides high-efficiency separation, while the mass spectrometer offers unparalleled specificity and sensitivity for detection.
Diagram of the GC-MS Analytical Workflow
Caption: Overall workflow for the quantitative analysis of this compound.
Experimental Protocol: A Validated GC-MS Method
This protocol is designed for robustness and is based on established practices for analyzing aromatic esters.
1. Sample and Standard Preparation
-
Solvent Selection: Use a high-purity, volatile organic solvent. Ethyl acetate is an excellent choice as it readily dissolves the analyte and is compatible with common GC stationary phases.
-
Stock Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve with ethyl acetate to create a 1.0 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A suggested range is 0.1, 0.5, 2.5, 10, and 25 µg/mL. This range should bracket the expected concentration of the diluted test samples.
-
Sample Preparation: Dilute the test sample containing this compound with ethyl acetate to achieve a theoretical concentration within the calibration range (e.g., ~5 µg/mL).
2. GC-MS Instrumentation and Conditions
The causality behind these parameters is key: we need sufficient energy to volatilize the sample without causing thermal degradation, and a temperature ramp that effectively separates the analyte from any matrix components.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane | A general-purpose, robust column providing excellent resolution for semi-volatile aromatic compounds.[10] |
| Injector | Split/Splitless, operated in Split mode (e.g., 20:1 ratio) | A split injection prevents column overloading and ensures sharp peak shapes for samples in the µg/mL range. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 2 min | A starting temperature below the solvent boiling point allows for good peak focusing. The ramp rate is sufficient to elute the analyte in a reasonable time with good peak shape. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and quantification.[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, SIM mode offers significantly higher sensitivity and selectivity compared to full-scan acquisition by monitoring only specific ions of interest. |
| Ions to Monitor | Quantifier: m/z 135, Qualifier: m/z 107 | Based on the NIST reference mass spectrum for this compound, m/z 135 is a prominent and characteristic fragment ion, making it ideal for quantification. The m/z 107 ion serves as a qualifier to confirm identity and purity.[6] |
Comparison with an Alternative: High-Performance Liquid Chromatography (HPLC)
While GC-MS is ideal, HPLC is a viable alternative, particularly if the sample matrix is non-volatile or if the analyte is thermally sensitive (though this compound is generally stable to GC temperatures).[12][13] A typical HPLC method would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water.[3][4]
Comparative Analysis: GC-MS vs. HPLC
| Feature | GC-MS | HPLC-UV/DAD | The Scientist's Verdict |
| Analyte Volatility | Required. Analyte must be volatile and thermally stable. | Not Required. Analyte must be soluble in the mobile phase. | This compound is volatile, making GC-MS the natural choice. |
| Specificity | Very High. Mass fragmentation patterns act as a chemical fingerprint, providing definitive identification. | Moderate to High. Relies on retention time and UV spectrum. Co-eluting impurities with similar spectra can interfere. | For unambiguous identification, GC-MS is superior. |
| Sensitivity | Very High, especially in SIM mode (low pg on-column). | Good, but typically less sensitive than GC-MS in SIM mode (low ng on-column). | For trace-level analysis, GC-MS has the edge. |
| Sample Throughput | High. Typical run times are 10-15 minutes. | Moderate. Run times can be similar, but system equilibration can be longer. | Both are comparable, but GC often has faster cycle times. |
| Solvent Consumption | Very Low. Uses inert gas as the mobile phase. | High. Requires continuous consumption of expensive, high-purity liquid solvents. | GC-MS is significantly more cost-effective and environmentally friendly from a solvent perspective.[9] |
| Derivatization | Not required for this analyte. | Not required for this analyte. | N/A for this specific compound. |
The Cornerstone of Trust: Method Validation Protocol
A method is only as reliable as its validation data. The following protocol, aligned with ICH Q2(R1) guidelines, establishes the performance characteristics of the GC-MS method.[14]
Diagram of the Method Validation Logic
References
- 1. femaflavor.org [femaflavor.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester [webbook.nist.gov]
- 6. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 10. agilent.com [agilent.com]
- 11. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 12. smithers.com [smithers.com]
- 13. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain | MDPI [mdpi.com]
- 14. spectrabase.com [spectrabase.com]
Comparative study of different bases in the Darzens condensation
An Application Scientist's Guide to Base Selection in the Darzens Condensation
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Auguste Georges Darzens in 1904, the Darzens condensation (or glycidic ester condensation) remains a cornerstone of synthetic organic chemistry.[1] It provides a direct and powerful route to α,β-epoxy esters (glycidic esters) through the reaction of a carbonyl compound with an α-haloester.[2][3] These products are not merely synthetic curiosities; they are highly valuable intermediates that can be transformed into aldehydes, ketones, amino alcohols, and other crucial motifs found in natural products and pharmaceuticals.[3][4]
The success of this condensation hinges on a critical, yet often nuanced, choice: the base. The base is not just a proton abstractor; it is the primary determinant of the reaction's rate, yield, and, most importantly, its stereochemical outcome.[1][5] This guide provides a comparative analysis of the different classes of bases used in the Darzens condensation, offering experimental insights and data to help researchers, scientists, and drug development professionals make informed decisions for their specific synthetic challenges.
The Mechanistic Role of the Base: More Than Just Deprotonation
The Darzens condensation proceeds through a well-established three-step mechanism:
-
Deprotonation: A base removes the acidic proton from the α-carbon of the haloester, creating a resonance-stabilized enolate.[5] The strength and steric nature of the base directly influence the rate and reversibility of this step.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral halohydrin intermediate.[1]
-
Intramolecular S
N2 Cyclization: The newly formed alkoxide attacks the carbon bearing the halogen, displacing the halide and forming the final epoxide ring.[5][6]
The stereochemistry of the final product is determined during the formation of the halohydrin and the subsequent cyclization. The base can influence whether the reaction is under kinetic or thermodynamic control, thereby dictating the ratio of cis and trans (or syn and anti) epoxide diastereomers.[1]
Caption: Figure 1: General Mechanism of the Darzens Condensation.
A Comparative Analysis of Common Bases
The choice of base is dictated by substrate reactivity, desired stereoselectivity, operational simplicity, and cost. We will compare four major classes of bases.
Alkali Metal Alkoxides (e.g., NaOEt, KOtBu)
Alkoxides are the classical bases for the Darzens condensation, first used by Darzens himself.[7][8] They are inexpensive, readily available, and effective for a wide range of aromatic aldehydes and ketones.[6]
-
Mechanism and Causality: Sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are common choices. Being strong bases, they readily deprotonate the α-haloester. However, they are also strong nucleophiles. To prevent competitive side reactions like transesterification, the alkoxide should match the ester group of the reactant (e.g., use sodium ethoxide with ethyl chloroacetate).[1][5] KOtBu is a bulkier, less nucleophilic base, which can minimize side reactions and often provides excellent yields.[9] Its bulk can also impart greater stereoselectivity, frequently favoring the formation of the more thermodynamically stable trans-epoxide.[10]
-
Advantages:
-
Limitations:
Strong, Non-Nucleophilic Amide Bases (e.g., NaNH₂, LDA)
To overcome the limitations of alkoxides, especially with sensitive substrates, strong, non-nucleophilic amide bases are employed.
-
Mechanism and Causality: Sodium amide (NaNH₂) is a classic strong base used in Darzens reactions.[4][13] Modern alternatives like Lithium diisopropylamide (LDA) offer more precise control. LDA is a very strong, sterically hindered base that rapidly and irreversibly deprotonates the α-haloester at low temperatures.[11][14] This rapid, irreversible enolate formation under kinetic control can suppress side reactions and is particularly useful for reactions involving aldehydes or ketones prone to self-condensation.[11]
-
Advantages:
-
Excellent for substrates prone to self-condensation.
-
High reactivity allows for low reaction temperatures, which can improve selectivity.
-
Irreversible deprotonation can lead to different stereochemical outcomes compared to equilibrating conditions with alkoxides.
-
-
Limitations:
-
Requires strictly anhydrous (dry) conditions and inert atmospheres.
-
More expensive and requires more careful handling than alkoxides.
-
The lithium cation can chelate with intermediates, influencing the stereochemical pathway.[15]
-
Inorganic Bases with Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical and milder alternative, avoiding the need for anhydrous solvents or cryogenic temperatures.
-
Mechanism and Causality: This method typically uses an inexpensive inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a biphasic system (e.g., water/dichloromethane).[16][17] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide ion into the organic phase to perform the deprotonation.[18][19] The reaction occurs in the organic phase or at the interface.[18] Interestingly, PTC conditions can dramatically alter stereoselectivity. For example, uncatalyzed reactions with NaOH may favor the trans-glycidate, while the addition of TBAB can reverse the selectivity to favor the cis-isomer.[19] This is a powerful tool for tuning the reaction's stereochemical output.
-
Advantages:
-
Operationally simple, avoiding strict anhydrous or cryogenic conditions.
-
Uses inexpensive and safe inorganic bases.
-
Stereoselectivity can be tuned or even reversed by the choice of catalyst.[19]
-
Enables the development of catalytic asymmetric Darzens reactions using chiral phase-transfer catalysts.[20][21]
-
-
Limitations:
-
Reaction rates can be slower than with strong amide bases.
-
Catalyst selection is crucial and may require optimization.
-
Product isolation may require separation from the catalyst.
-
Modern Organocatalytic Superbases (e.g., Phosphazenes)
Recent advances have introduced highly basic, non-nucleophilic organocatalysts that offer exceptional performance under mild conditions.
-
Mechanism and Causality: Phosphazene bases (e.g., P₁-t-Bu) are extremely strong, non-ionic, and sterically hindered superbases.[22] Their high basicity allows for efficient deprotonation of the α-haloester, while their low nucleophilicity and bulky nature prevent side reactions.[22] These reactions can be run in aprotic solvents of low polarity, which minimizes the hydrolysis of the sensitive glycidic ester product that can sometimes occur with aqueous bases.[22]
-
Advantages:
-
Extremely high yields, often nearly quantitative.[22]
-
Mild reaction conditions and short reaction times.
-
Minimal side products due to low nucleophilicity.
-
Avoids the use of metals, which is advantageous in pharmaceutical synthesis.
-
-
Limitations:
-
Significantly higher cost compared to traditional bases.
-
Currently less documented in the literature for a wide variety of substrates.
-
Quantitative Performance Comparison
The following table summarizes representative data for the reaction of an aromatic aldehyde with an α-chloroester using different base systems. Note that direct comparison is challenging as conditions vary, but the data illustrates key performance trends.
| Base System | Carbonyl Substrate | α-Haloester | Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| KOtBu | Benzaldehyde | Chloromethyl p-tolyl sulfone | t-BuOH/Ether, 10-15 °C | 95% | trans only | [9] |
| NaOH (uncatalyzed) | 4-Cl-Benzaldehyde | t-Butyl chloroacetate | Toluene/H₂O, 25 °C | 89% | 6.5 : 1 | [19] |
| NaOH / TBAB (PTC) | 4-Cl-Benzaldehyde | t-Butyl chloroacetate | Toluene/H₂O, 25 °C | 93% | 1 : 4.5 (cis major) | [19] |
| Phosphazene P₁-t-Bu | 4-Br-Benzaldehyde | Methyl chloroacetate | CH₃CN, rt, 1h | 98% | 1.9 : 1 | [22] |
| LDA | Piperonal | Methyl 4-bromocrotonate | THF/HMPA, -78 °C | N/A | N/A | [11] |
This table is illustrative. Yields and ratios are highly substrate and condition-dependent.
Experimental Protocol: Synthesis of Ethyl 3-phenylglycidate
This protocol is a classic example of a Darzens condensation using sodium ethoxide.[8]
Caption: Figure 2: Experimental Workflow for Darzens Condensation.
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
Ice, water, brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of sodium ethoxide (1.0 eq) in anhydrous diethyl ether. In the dropping funnel, prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) in anhydrous diethyl ether.[8]
-
Cooling: Cool the flask containing the sodium ethoxide suspension to 0-10 °C using an ice bath.[8]
-
Addition: Add the benzaldehyde/ethyl chloroacetate mixture dropwise to the stirred base suspension over 30-60 minutes. Causality: Slow, cold addition is crucial to control the reaction exotherm and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[23]
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction and dissolve inorganic salts.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer twice more with diethyl ether.[8]
-
Washing and Drying: Combine all organic extracts. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate. Causality: The brine wash helps to remove residual water from the organic phase.
-
Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude glycidic ester by vacuum distillation to obtain the final product.[8]
Guide to Base Selection
Choosing the right base is critical for success. The following flowchart provides a decision-making framework for common scenarios.
Caption: Figure 3: Decision Flowchart for Base Selection.
Conclusion
While the Darzens condensation is over a century old, the continuous evolution of base systems has kept it at the forefront of synthetic strategy. Classical alkoxides remain the workhorses for simple, robust transformations. Strong amide bases like LDA provide a solution for challenging substrates prone to side reactions. The advent of phase-transfer catalysis has offered an operationally simple and tunable method, paving the way for asymmetric variations. Finally, modern organocatalytic superbases are pushing the boundaries of yield and efficiency under exceptionally mild conditions. By understanding the distinct mechanistic implications of each base class, the modern chemist can harness the full potential of this powerful, classic reaction to build complex molecules with precision and control.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Darzens Reaction - Georganics [georganics.sk]
- 3. jk-sci.com [jk-sci.com]
- 4. organicreactions.org [organicreactions.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Darzen glycidic | PPTX [slideshare.net]
- 12. Darzens Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Darzens Glycidic Ester Synthesis [unacademy.com]
- 16. Phase-transfer-catalyzed asymmetric Darzens reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Stereochemical control of the interfacial darzens condensation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 21. scilit.com [scilit.com]
- 22. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Efficacy of Ethyl 3-Phenylglycidate as a Pharmaceutical Precursor: A Comparative Guide
This guide provides an in-depth technical analysis of ethyl 3-phenylglycidate (EPG) as a precursor in pharmaceutical manufacturing. Moving beyond a simple overview, we will dissect its efficacy by comparing its synthetic routes to established alternatives for key active pharmaceutical ingredients (APIs). The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison of yields, stereochemical control, process scalability, and overall efficiency.
Introduction to this compound: The Versatile Epoxide
This compound (EPG), also known as ethyl 3-phenyloxirane-2-carboxylate, is a versatile organic compound characterized by a reactive epoxide ring and an ester functional group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly for creating chiral molecules essential in the pharmaceutical industry.[1] While it has applications in the flavor and fragrance industry, its primary significance in drug development lies in its ability to serve as a synthon for complex, biologically active molecules.[1]
The principal route to racemic EPG is the Darzens glycidic ester condensation . This reaction involves the condensation of benzaldehyde with an α-haloester, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide or sodium amide.[2][3] The reaction is mechanistically significant as it forms a new carbon-carbon bond and an epoxide ring in a single synthetic operation.
Caption: The Darzens condensation for synthesizing this compound.
A critical aspect of EPG's utility is chirality. Most pharmaceutical applications require a specific stereoisomer. For instance, (2R,3S)-EPG is the key precursor for the side chain of the blockbuster anti-cancer drug Taxol.[4][5] As the Darzens condensation produces a racemic mixture, subsequent resolution is mandatory. Chemoenzymatic methods, particularly using epoxide hydrolases from microorganisms like Galactomyces geotrichum, have proven highly effective, achieving enantiomeric excess (e.e.) values greater than 99%.[5][6]
Case Study 1: Synthesis of the Taxol C-13 Side Chain
The C-13 side chain of Paclitaxel (Taxol) is essential for its potent antitumor activity.[5] The synthesis of this side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical industrial process.
Pathway A: The Chemoenzymatic EPG Route
This modern approach leverages the high stereoselectivity of enzymes to produce the required chiral precursor. The workflow begins with racemic EPG and proceeds through a highly controlled sequence.
Caption: Chemoenzymatic synthesis of the Taxol C-13 side chain from EPG.
This pathway's primary advantage is its exceptional stereocontrol, originating from the enzymatic resolution step. The subsequent chemical transformations—epoxide ring-opening with an azide, reduction to an amine, and final N-benzoylation—are robust and high-yielding.[5]
Pathway B: The β-Lactam Approach (Alternative)
A widely used alternative for constructing the Taxol side chain involves the coupling of a pre-formed, chiral β-lactam with the protected baccatin III core of the Taxol molecule, a method often referred to as the Ojima acylation.[7][8] This approach builds the required stereocenters into the β-lactam ring before it is attached to the main taxane skeleton.
Performance Comparison: EPG vs. β-Lactam
| Parameter | Chemoenzymatic EPG Pathway | β-Lactam Pathway | Rationale & Insights |
| Precursor | (2R,3S)-Ethyl 3-Phenylglycidate | Chiral 3-hydroxy-4-phenyl-β-lactam | The EPG route starts from a simpler achiral synthesis (Darzens) followed by resolution. The β-lactam must be synthesized via asymmetric methods. |
| Stereocontrol | Excellent (e.e. > 99% for EPG, > 95% for final product).[5][6] | Excellent; stereocenters are set during β-lactam synthesis. | Both methods offer high stereochemical fidelity, which is non-negotiable for this API. The EPG route relies on biocatalysis for this control. |
| Overall Yield | ~34% from resolved (2R,3S)-EPG.[5] | Varies significantly based on the specific β-lactam synthesis. | Yields are comparable, but the EPG route's yield is well-documented for this specific chemoenzymatic process. |
| Scalability | High. Biocatalytic processes (fermentation) are highly scalable. | High. Asymmetric synthesis is a mature field in industrial chemistry. | Both routes are industrially viable. The choice may depend on existing infrastructure (bioreactors vs. asymmetric catalysis capabilities). |
| Key Reagents | G. geotrichum, NaN₃, PPh₃, Benzoyl Chloride.[5] | Varies; often involves chiral auxiliaries or catalysts. | The EPG route uses potentially hazardous sodium azide, requiring stringent safety protocols. |
Case Study 2: Synthesis of (-)-Clausenamide
(-)-Clausenamide is a nootropic (cognitive-enhancing) agent with a unique lactam structure. (2S,3R)-EPG can serve as a starting material for its synthesis.[4][5]
Pathway A: The EPG Route
The synthesis would proceed similarly to the Taxol side chain, starting with the resolution of racemic EPG to obtain the (2S,3R) enantiomer, followed by amidation and cyclization steps.
Pathway B: trans-Cinnamic Acid Route (Alternative)
A highly efficient alternative synthesis has been developed starting from the inexpensive bulk chemical, trans-cinnamic acid.[9] This route creates the key epoxide intermediate and resolves it in a cost-effective manner.
-
Epoxidation: trans-Cinnamic acid is oxidized to racemic epoxy cinnamic acid.
-
Resolution: The racemic acid is resolved using a chiral amine, (R)-(+)-α-methylbenzylamine, to precipitate the desired diastereomeric salt.
-
Amidation & Cyclization: The resolved acid is then converted to an amide and cyclized to form the final lactam product.
Performance Comparison: EPG vs. Cinnamic Acid
| Parameter | EPG Pathway | trans-Cinnamic Acid Pathway | Rationale & Insights |
| Starting Material | This compound (from Benzaldehyde) | trans-Cinnamic Acid | Cinnamic acid is a cheaper, more readily available commodity chemical, offering a significant cost advantage. |
| Stereocontrol | Enzymatic resolution of EPG. | Diastereomeric salt resolution of an epoxy acid. | Both methods are effective. Diastereomeric resolution is a classic, robust technique that avoids the need for biocatalysis infrastructure. |
| Overall Yield | Not explicitly reported, but involves multiple steps. | 8.9% with 99.9% e.e. | The cinnamic acid route provides a clear, albeit modest, overall yield with exceptional purity. |
| Process Conditions | Requires biocatalysis. | Avoids very low temperatures (-78 °C) and extensive chromatography. | The alternative route is designed for operational simplicity and large-scale production without specialized cryogenic equipment. |
| Cost-Effectiveness | Moderate; relies on a synthesized precursor. | High; uses an inexpensive starting material and a classic resolution technique. | For a cost-sensitive API, the cinnamic acid pathway presents a clear economic advantage. |
Experimental Protocols
Protocol 1: Darzens Condensation for this compound
This protocol is a representative synthesis based on established procedures.[10][11]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under nitrogen.
-
Reaction Setup: Cool the sodium ethoxide suspension in an ice-salt bath.
-
Addition: Charge the dropping funnel with a pre-mixed solution of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq). Add this mixture dropwise to the stirred sodium ethoxide suspension, maintaining the internal temperature between 10-15 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into ice-cold water. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude oil by vacuum distillation to obtain this compound.
Protocol 2: Alternative Synthesis of Clausenamide Precursor from trans-Cinnamic Acid
This protocol is adapted from the reported efficient synthesis of (-)-Clausenamide.[9]
-
Epoxidation: To a stirred solution of trans-cinnamic acid (1.0 eq) in acetone, add sodium bicarbonate (NaHCO₃, 4.5 eq). Cool the mixture to 0 °C and add an aqueous solution of EDTA-2Na. Separately, prepare a solution of potassium hydrogen persulfate (Oxone®, 2.0 eq) in aqueous EDTA-2Na. Add the Oxone® solution to the reaction mixture while keeping the temperature below 20 °C. Stir at room temperature for 8 hours.
-
Isolation of Racemic Acid: Filter the reaction to remove insoluble salts. Add ethyl acetate to the filtrate and acidify to pH 2-3 with HCl in an ice bath. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic phases. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to a specific volume.
-
Resolution: To the concentrated solution of racemic epoxy cinnamic acid, add (R)-(+)-α-methylbenzylamine (1.0 eq). Stir vigorously at room temperature. A white solid (the desired diastereomeric salt) will precipitate.
-
Purification: Collect the solid by vacuum filtration. Recrystallize from absolute ethanol to yield the pure (+)-3 salt with high diastereomeric excess. This salt can then be carried forward to synthesize (-)-Clausenamide.
Conclusion and Authoritative Insights
This compound is an undeniably potent and effective precursor for specific, high-value pharmaceuticals where chirality is paramount. Its efficacy is most pronounced in chemoenzymatic pathways, such as the synthesis of the Taxol C-13 side chain, where biocatalytic resolution provides near-perfect stereocontrol that is difficult to achieve otherwise. This makes EPG a strategic choice when the final product's value justifies the multi-step process of synthesis and resolution.
However, for other APIs like (-)-Clausenamide, the EPG route is demonstrably less efficient than alternatives. The synthesis starting from trans-cinnamic acid is a prime example of process optimization, utilizing a cheaper raw material and a more straightforward, classical resolution technique to achieve high purity at a lower cost. Similarly, established industrial syntheses for drugs like Reboxetine often rely on different precursors, such as cinnamyl alcohol, indicating that while an EPG-based route is chemically feasible, it may not be the most economically competitive on a large scale.[12]
Final Recommendation for Researchers: The choice to use this compound should be made on a case-by-case basis.
-
Favor EPG when: The target molecule's stereochemistry is complex and can be efficiently accessed via enzymatic resolution of the epoxide, and when the cost of the precursor is not the primary process driver.
-
Consider Alternatives when: A more economical and abundant starting material exists, and when robust, non-biocatalytic methods (e.g., diastereomeric resolution, asymmetric catalysis from a different precursor) can provide the required stereoisomer with comparable purity and a more streamlined process flow.
This comparative analysis underscores a fundamental principle in drug development: the "best" precursor is not a universal constant but is defined by a balance of chemical elegance, process robustness, scalability, and economic viability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-phenylglycidate
In the dynamic landscape of pharmaceutical and agrochemical research, the safe handling of chemical intermediates is paramount. Ethyl 3-phenylglycidate, a versatile building block in organic synthesis, requires meticulous attention to safety protocols to mitigate potential risks.[1] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), emergency procedures, and disposal plans for researchers, scientists, and drug development professionals.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon contact.[2][3] While it is considered probably combustible, the primary health concern during routine laboratory use is dermal exposure.[4][5] Understanding the causality behind these risks informs the stringent PPE requirements outlined in this guide. The epoxide group in its structure contributes to its reactivity, making it a valuable synthetic intermediate but also necessitating careful handling to avoid unwanted reactions.[4]
Core Protective Measures: Your First Line of Defense
A foundational aspect of laboratory safety is the implementation of engineering controls, such as ensuring adequate ventilation and the proximity of eyewash stations and safety showers.[2][3] However, the use of appropriate PPE remains a critical and personal line of defense against chemical exposure.
Recommended Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound, tailored to different laboratory scales and potential exposure scenarios.
| Protection Type | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., Nitrile) | To prevent skin contact and potential allergic reactions.[2][3] |
| Eye Protection | Goggles (European standard - EN 166 or equivalent) | To protect eyes from splashes.[2][3] |
| Skin and Body Protection | Long-sleeved clothing or a laboratory coat | To protect skin from accidental spills.[3] |
| Respiratory Protection | Not required under normal, well-ventilated conditions. For large-scale operations or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended. | To prevent inhalation of vapors, especially in situations with poor ventilation or large quantities.[3] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Protocols: Immediate and Effective Response
In the event of accidental exposure or a spill, a swift and correct response is critical to minimizing harm.
First-Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation or a rash occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[6] Call a physician or poison control center immediately.[6]
Spill Response
For small spills, use absorbent paper to pick up the liquid.[4] Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[4][5] Wash all contaminated surfaces with alcohol followed by a strong soap and water solution.[4] Do not re-enter the contaminated area until it has been verified as clean by a safety officer or other responsible person.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are integral to a comprehensive safety plan.
Storage
Store this compound in a tightly closed container in a refrigerated and dry place.[2] It is moisture-sensitive and should be kept away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal
Dispose of this compound and any contaminated materials in an approved waste disposal plant.[2][3] Do not empty into drains.[3] Waste codes should be assigned by the user based on the application for which the product was used.[3]
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
